ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
36277-32-4 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (E)-3-morpholin-4-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3/b9-8+ |
InChI Key |
CENCNIGVANECFS-CMDGGOBGSA-N |
SMILES |
CCOC(=O)C=C(C)N1CCOCC1 |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1CCOCC1 |
Canonical SMILES |
CCOC(=O)C=C(C)N1CCOCC1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
thermodynamic stability of Z-isomer beta-enamino esters
Technical Guide: Thermodynamic Stability and Synthesis of Z-Isomer -Enamino Esters
Executive Summary
This guide provides a comprehensive technical analysis of the thermodynamic factors driving this stability, specifically focusing on Resonance-Assisted Hydrogen Bonding (RAHB) and through-space conjugation . It details the kinetic vs. thermodynamic control of their formation and provides a validated, step-by-step experimental protocol for the synthesis and characterization of a representative compound, ethyl 3-aminocrotonate.
Mechanistic Foundation: The Chelate Effect
The stability of the
Resonance-Assisted Hydrogen Bonding (RAHB)
In the
-
Pseudo-Aromaticity: This interaction creates a planar, 6-membered pseudo-ring system.
-
Electronic Delocalization: The
-electrons are delocalized throughout this 6-membered ring (N-C=C-C=O), significantly lowering the ground state energy of the molecule. -
Energy Magnitude: Quantum mechanical calculations and empirical data suggest this IMHB contributes approximately 5–7 kcal/mol of stabilization energy compared to the non-chelated
-isomer.
Dipole Minimization
The
Visualization of the Equilibrium
The following diagram illustrates the equilibrium between the
Figure 1: Thermodynamic equilibrium favoring the Z-isomer via RAHB and conjugation.
Thermodynamic Landscape & Solvent Effects
Solvent-Dependent Equilibrium
While the
| Solvent Type | Interaction Mechanism | Effect on E/Z Ratio |
| Non-polar (e.g., | Cannot disrupt intramolecular H-bonds. | Strong Z-preference (>95:5). The IMHB remains the dominant stabilizing force. |
| Polar Aprotic (e.g., DMSO, DMF) | Competing dipoles; high dielectric constant stabilizes the more polar | Z-preference maintained , but rate of isomerization increases. |
| Polar Protic (e.g., MeOH, | Solvent acts as H-bond donor/acceptor, competitively disrupting the intramolecular H-bond. | Equilibrium shifts. |
Substituent Effects
-
N-Substituents: Secondary enamines (NHR) show higher
-stability than primary enamines ( ) due to increased electron density on the nitrogen, strengthening the H-bond acceptor capability. -
-Substituents: Bulky groups at the
-position (between the amine and carbonyl) introduce steric strain (A(1,3) strain) that can destabilize the planar -conformation, forcing a twist that weakens the H-bond.
Experimental Protocol: Synthesis and Characterization
This protocol describes the synthesis of Ethyl 3-aminocrotonate , a classic
Synthesis Workflow (Self-Validating)
Reaction: Ethyl acetoacetate + Ammonium Acetate
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium acetate (3.0 - 4.0 equiv)
-
Solvent: Methanol (anhydrous preferred)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) to exclude atmospheric moisture.
-
Mixing: Dissolve ethyl acetoacetate (e.g., 10 mmol) in Methanol (10 mL).
-
Addition: Add Ammonium Acetate (30 mmol) in a single portion.
-
Reaction: Stir vigorously at room temperature (
) for 12–24 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:3). The starting keto-ester spot will disappear. -
Workup: Evaporate the methanol under reduced pressure (Rotavap) at
. -
Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove excess ammonium salts.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: If necessary, distill under vacuum or recrystallize from hexane/ether (if solid).
Characterization & Isomer Differentiation (NMR)
Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry.
Critical 1H NMR Signals (
| Feature | Chemical Shift ( | Assignment | Structural Insight |
| Olefinic Proton | 4.50 (s, 1H) | Characteristic of the enamine double bond. | |
| Amine Proton (H-bonded) | ~7.50 - 9.00 (broad) | Diagnostic for Z-isomer. Downfield shift proves H-bonding. | |
| Amine Proton (Free) | ~4.00 - 6.00 (broad) | Only present in primary enamines ( | |
| Ester Methylene | 4.10 (q, 2H) | Standard reference. | |
| Methyl Group | 1.90 (s, 3H) | Allylic coupling confirms structure. |
Note: In secondary enamines (e.g., ethyl 3-(methylamino)crotonate), only the downfield signal (~8.5-9.5 ppm) is observed, confirming the exclusive Z-chelate.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow for Z-isomer isolation.
Applications in Drug Development
The thermodynamic stability of the
-
Hantzsch Dihydropyridine Synthesis: The
-enamino ester reacts with an aldehyde and another equivalent of -keto ester (or enone) to form 1,4-dihydropyridines (e.g., Nifedipine, Amlodipine). The -geometry pre-organizes the molecule for the cyclization step. -
Conrad-Limpach Synthesis: Thermal condensation of
-keto esters with anilines yields 4-hydroxyquinolines. The reaction proceeds via the -enamine intermediate, which cyclizes upon heating.
References
-
Panda, N., & Jena, A. K. (2012).[1] Stereoselective Synthesis of Z-Enamides via Palladium-Catalyzed Hydroamination of Alkynes.[1] The Journal of Organic Chemistry, 77(21), 9407–9412. Link
-
Pollack, S. R., & Dion, A. (2021).[1] Acid- and Base-Promoted Condensation Reactions of Carbamates with β-Alkoxyacrylates.[1] The Journal of Organic Chemistry, 86(17), 11748–11762. Link
-
Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for Resonance-Assisted Hydrogen Bonding from Crystal-Structure Correlations. Journal of the American Chemical Society, 111(3), 1023–1028. Link
-
Zhuo, S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24262–24271. Link
-
Lyu, Y., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 28(16), 5961. Link
-
Meyer, C. (2004). Synthesis of β-Enamino Esters.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 10, p.12. Link
Sources
- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
- 2. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 3. (PDF) A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate CAS number and identifiers
Executive Summary
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (CAS: 36277-32-4) is a pivotal
This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and a mechanistic breakdown of its reactivity in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound exists predominantly as the (Z)-isomer , stabilized by electronic delocalization between the nitrogen lone pair and the ester carbonyl. Unlike secondary enamines, which stabilize via intramolecular hydrogen bonding, this tertiary enamine adopts the Z-configuration to maximize orbital overlap (
Table 1: Key Identifiers and Properties[2]
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | Ethyl 3-morpholinocrotonate; |
| CAS Number | 36277-32-4 |
| Molecular Formula | C |
| Molecular Weight | 199.25 g/mol |
| SMILES | CCOC(=O)/C=C(\C)N1CCOCC1 |
| InChI Key | CENCNIGVANECFS-CMDGGOBGSA-N |
| Appearance | Pale yellow viscous oil or low-melting solid (MP: 31–33 °C) |
| Solubility | Soluble in DCM, EtOAc, Toluene; Hydrolyzes in aqueous acid |
Structural Analysis & Reactivity[10]
The "Push-Pull" Enamine System
The reactivity of this compound is defined by the conjugation of the electron-rich morpholine nitrogen with the electron-deficient ester carbonyl.
-
Nucleophilic
-Carbon: The nitrogen lone pair donates electron density into the alkene, making the -carbon (C2) highly nucleophilic. -
Electrophilic
-Carbon: Conversely, the -carbon (C3) is susceptible to nucleophilic attack if the amine is displaced, though the enamine resonance generally protects it.
This dual nature makes it an excellent Michael Donor in condensation reactions and a Michael Acceptor component in cycloadditions.
Diagram 1: Synthesis Pathway (Dean-Stark Protocol)
Caption: Acid-catalyzed condensation of ethyl acetoacetate and morpholine via azeotropic water removal.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed for high purity (>98%) without requiring column chromatography, relying on thermodynamic control to drive the reaction to completion.
Materials:
-
Ethyl acetoacetate (1.0 equiv, 130.14 g/mol )
-
Morpholine (1.2 equiv, 87.12 g/mol )
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.01 equiv, catalyst)
-
Toluene (Solvent, ~5 mL per gram of substrate)[1]
-
Apparatus: Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
Step-by-Step Methodology:
-
Setup: Charge the round-bottom flask with ethyl acetoacetate (100 mmol, 13.0 g) and Toluene (150 mL).
-
Addition: Add Morpholine (120 mmol, 10.5 g) and pTSA (1 mmol, ~190 mg).
-
Expert Insight: A slight excess of morpholine compensates for losses due to volatility during reflux. pTSA accelerates the formation of the hemiaminal intermediate.
-
-
Reflux (The Critical Step): Heat the mixture to vigorous reflux (bath temp ~130°C). Monitor the collection of water in the Dean-Stark trap.
-
Validation: The theoretical water yield is 1.8 mL. Reflux is complete when water evolution ceases (typically 4–6 hours).
-
-
Work-up:
-
Purification:
-
Concentrate the filtrate under reduced pressure (Rotovap).
-
High-Vacuum Distillation: Distill the residue (approx. BP 115–120 °C at 0.5 mmHg) to obtain the product as a pale yellow oil which may solidify upon standing.
-
Yield Expectations: 85–92%.
-
Applications in Drug Development[1][6]
Hantzsch Dihydropyridine Synthesis
The most authoritative application of this compound is in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold found in calcium channel blockers like Nifedipine and Amlodipine . Using the pre-formed enamine (ethyl 3-morpholinocrotonate) allows for unsymmetrical DHP synthesis with higher regiocontrol than the traditional one-pot method.
Diagram 2: Hantzsch Reaction Pathway
Caption: Convergent synthesis of 1,4-dihydropyridines using the enamine as a defined Michael donor.
Fluoroquinolone Precursors
Recent medicinal chemistry efforts utilize this enamine in the synthesis of fluorinated quinolones. The morpholine moiety can act as a leaving group under specific thermal cyclization conditions, or be retained to modulate solubility and pharmacokinetic profiles [1].
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive; hydrolysis yields ethyl acetoacetate and morpholine.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. Ethyl 3-(morpholin-4-yl)but-2-enoate Product Sheet & MSDS. Available at:
-
PubChem. Ethyl 3-morpholin-4-ylbut-2-enoate (CID 580979). National Library of Medicine. Available at:
- Organic Syntheses.General Enamine Synthesis via Dean-Stark Protocol. (Adapted from standard enamine synthesis procedures involving morpholine and beta-keto esters).
-
ChemSrc. CAS 36277-32-4 Physicochemical Data. Available at:
Sources
Solubility Profile of Morpholine-Derived Enamino Esters in Organic Solvents
Executive Summary
Morpholine-derived
Unlike secondary enamines, morpholine-derived variants are tertiary enamines . They lack the N-H moiety required for intramolecular hydrogen bonding (the "chelate effect"), resulting in a distinct solubility and stability profile. This guide provides a technical roadmap for predicting, measuring, and manipulating the solubility of these compounds to optimize reaction yield and purification.
Structural Determinants of Solubility
To predict solubility, one must deconstruct the molecule into its competing functional domains.
The Tertiary Enamine Conundrum
The reaction of a
-
Lipophilicity: The absence of an N-H donor prevents the formation of the intramolecular hydrogen bond (
) commonly seen in secondary enamines. Consequently, the carbonyl oxygen remains available as a hydrogen bond acceptor, increasing interaction with protic solvents. -
Morpholine Moiety: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, while the ring itself adds moderate polarity without significant hydrophobicity.
-
Conjugation: The
resonance system creates a "push-pull" electronic distribution, creating a significant dipole moment that favors polar aprotic solvents.
Stability Warning
Hydrolytic Instability: Solubility testing in aqueous media is complicated by hydrolysis. In acidic or even neutral aqueous conditions, the equilibrium reverts to the parent
-
Protocol Adjustment: Thermodynamic solubility in water should be treated as "apparent solubility" and measured with strict time constraints or pH buffering (
) to suppress hydrolysis.
Solvent Classification & Interaction Mechanisms
The following table categorizes solvents based on their interaction efficiency with morpholine enamino esters.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dipole-dipole interaction matches the polarized enamine system. Primary choice for extraction. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good to Excellent | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions solvate the push-pull system effectively. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at high temps; often limited at low temps. The solvent donates H-bonds to the ester/morpholine oxygens. Ideal for recrystallization. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor | Lack of polarity prevents solvation of the enamine dipole. Ideal antisolvents. |
| Aqueous Media | Water, PBS | Low / Unstable | Hydrophobic ester tail limits solubility; hydrolysis risk is high. |
Experimental Protocol: Thermodynamic Solubility Profiling
Workflow Diagram
Figure 1: Standardized workflow for thermodynamic solubility determination.
Detailed Methodology
-
Preparation: Weigh approximately 10-20 mg of the solid enamino ester into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Visual Check: If the solid dissolves immediately, add more solid until a suspension persists.
-
-
Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) or a thermomixer at 25°C ± 0.5°C for 24 hours.
-
Why 24h? This ensures the breakdown of the crystal lattice energy, reaching true thermodynamic equilibrium rather than kinetic (metastable) solubility.
-
-
Phase Separation:
-
Preferred: Centrifuge at 10,000 rpm for 10 minutes.
-
Alternative: Filter through a 0.22 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).
-
-
Quantitation: Dilute the supernatant 100-fold with Acetonitrile and inject into HPLC.
-
Detection: UV at
(typically 280–310 nm for the enamine chromophore). -
Calculation:
.
-
Hansen Solubility Parameters (HSP)
For rational solvent selection without wasting material, we utilize Hansen Solubility Parameters.[1][2] The solubility distance (
Estimated HSP Profile for Morpholine Enamino Esters
Based on group contribution methods (Van Krevelen), the estimated parameters for a typical morpholine
-
Dispersion (
): ~17.5 MPa (Hydrocarbon backbone) -
Polarity (
): ~11.0 MPa (Ester + Enamine dipole) -
Hydrogen Bonding (
): ~8.5 MPa (Acceptors: C=O, Morpholine O)
Application Logic
-
Solvents with
: Likely to dissolve the compound (e.g., DCM, Toluene). -
Solvents with
: Likely to act as antisolvents (e.g., Hexane, Water).
Figure 2: Interaction radius logic based on Hansen Solubility Parameters.
Case Study: Recrystallization Strategy
A common bottleneck in drug development is purifying these intermediates from unreacted
The Problem: Both the product and the starting material are soluble in organic solvents. The Solution: Exploit the Temperature-Dependent Solubility Differential .
Optimized Protocol:
-
Dissolution: Dissolve the crude oil/solid in minimal boiling Ethanol (or Isopropanol).
-
Why? Alcohols have high
. At boiling point, thermal energy overcomes the crystal lattice.
-
-
Cooling: Slowly cool to Room Temperature.
-
Observation: If no crystals form, the solution is too dilute or the compound is too soluble.
-
-
Antisolvent Addition: Add Hexane dropwise to the stirring solution until persistent turbidity is observed.
-
Crystallization: Cool to 0-4°C. The morpholine enamino ester, being more polar than the lipophilic impurities, will crystallize out as the dielectric constant of the mixture drops.
References
-
Brandt, C. A., et al. (2004).[3] Efficient Synthetic Method for
-Enamino Esters Using Ultrasound. Synthesis, 1557-1558.[3][4] Link -
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
-
Bienta. (n.d.). Shake-Flask Solubility Assay Protocol. Link
-
Stefani, H. A., et al. (2000).[3] Synthesis of Enaminones in Water. Synthesis, 1526-1528.[3] Link
-
PubChem. (n.d.). Morpholine Compound Summary. Link
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
Morpholine Enamine Derivatives of Ethyl Acetoacetate: Synthesis, Structural Dynamics, and Synthetic Utility
Executive Summary
The morpholine enamine of ethyl acetoacetate (Ethyl 3-morpholinobut-2-enoate , CAS: 55212-82-3) represents a critical class of
This guide provides a comprehensive technical breakdown of its synthesis, structural characterization, and application in high-value heterocyclic transformations, specifically the Nenitzescu indole synthesis and Hantzsch dihydropyridine construction .
Chemical Profile & Significance[1][2][3]
| Property | Data |
| IUPAC Name | Ethyl 3-(morpholin-4-yl)but-2-enoate |
| CAS Number | 55212-82-3 |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Physical State | Viscous yellow oil (solidifies upon cooling/purification) |
| Core Utility |
Why Morpholine? Morpholine is often selected over other secondary amines (like pyrrolidine or piperidine) for enamine formation due to:
-
Modulated Basicity: The oxygen atom in the morpholine ring reduces the basicity of the nitrogen (
~8.36), often leading to more stable, crystalline derivatives compared to the more hygroscopic pyrrolidine enamines. -
Crystallinity: Morpholine derivatives frequently exhibit superior crystallization properties, aiding in purification without chromatography.
Synthesis Protocol: The Azeotropic Dehydration Method
The formation of ethyl 3-morpholinobut-2-enoate is an equilibrium-driven condensation. To achieve high yields (>90%), water must be continuously removed. The following protocol is the field-standard "Dean-Stark" method.
Reagents & Equipment[4][5][6][7]
-
Ethyl Acetoacetate: 1.0 equiv (e.g., 130.1 g, 1.0 mol)
-
Morpholine: 1.2 equiv (e.g., 104.5 g, 1.2 mol) – Excess drives equilibrium.
-
Solvent: Toluene (300–500 mL) – Forms azeotrope with water.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.5 mol%) or Glacial Acetic Acid (1-2 mL).
-
Apparatus: 1L Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Procedure
-
Setup: Charge the flask with ethyl acetoacetate, morpholine, toluene, and the catalyst. Attach the Dean-Stark trap filled with toluene and the condenser.
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure the condensate is dripping rapidly into the trap. -
Monitoring (Self-Validation):
-
Visual: Water will separate to the bottom of the trap. Theoretical water yield for 1.0 mol scale is ~18 mL.
-
Endpoint: Continue reflux until water evolution ceases (typically 3–5 hours).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotovap) to remove toluene and excess morpholine.
-
Purification: The residue is often pure enough for subsequent reactions. For high purity, distill under high vacuum (bp ~150-160°C at 1-2 mmHg) or recrystallize from hexane/ether if solid.
-
Mechanism of Formation
The reaction proceeds via acid-catalyzed nucleophilic attack of morpholine on the ketone carbonyl, followed by dehydration.
Figure 1: Acid-catalyzed condensation pathway for enamine synthesis.
Structural Characterization & Data
The structure is confirmed by the disappearance of the ketone signal and the appearance of the vinyl proton.
1H NMR Data (Typical in , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Vinyl H | 4.50 – 4.75 | Singlet (s) | 1H | C=CH-COOEt (Diagnostic) |
| Ester | 4.10 | Quartet (q) | 2H | |
| Morpholine | 3.65 – 3.75 | Multiplet (m) | 4H | Morpholine ether linkage |
| Morpholine | 3.15 – 3.25 | Multiplet (m) | 4H | Morpholine amine linkage |
| Allylic | 2.35 – 2.45 | Singlet (s) | 3H | |
| Ester | 1.25 | Triplet (t) | 3H |
Stereochemistry (E/Z Isomerism):
Unlike primary
Advanced Applications: The "Value-Add" Reactions
The true value of ethyl 3-morpholinobut-2-enoate lies in its role as a "masked" 1,3-dicarbonyl equivalent that is activated for reaction with electrophiles but protected from self-condensation.
A. The Nenitzescu Indole Synthesis
This is the premier application of this enamine. It reacts with 1,4-benzoquinone to form 5-hydroxyindole derivatives, a scaffold found in serotonin and various anti-tumor agents.
Protocol:
-
Reactants: Dissolve 1,4-benzoquinone (1.0 equiv) in acetone or nitromethane.
-
Addition: Add Ethyl 3-morpholinobut-2-enoate (1.0 equiv) slowly.
-
Conditions: Stir at room temperature or mild reflux for 2–4 hours.
-
Mechanism: A Michael addition of the enamine (at the
-carbon) to the quinone, followed by cyclization and elimination of morpholine. -
Product: Ethyl 5-hydroxy-2-methylindole-3-carboxylate.
Figure 2: The Nenitzescu Indole Synthesis pathway.
B. Hantzsch Dihydropyridine Synthesis
This enamine can replace the "ammonia + keto-ester" component in the classic Hantzsch synthesis, allowing for the construction of asymmetrical 1,4-dihydropyridines (calcium channel blocker scaffolds).
Reaction:
The morpholine group is typically eliminated during the final aromatization or remains if the oxidation state is controlled, but in standard Hantzsch conditions using this enamine, it acts as the nitrogen source carrier or facilitates the Knoevenagel-type condensation before being displaced or integrated depending on specific conditions.
References
-
Synthesis of Enamines (Dean-Stark Protocol)
- Organic Syntheses, Coll. Vol. 5, p. 533 (1973); Vol. 43, p. 60 (1963). "1-Morpholino-1-cyclohexene". (General procedure adapted for beta-keto esters).
-
Nenitzescu Indole Synthesis
- Allen, G. R. "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction." Organic Reactions, 2011.
-
Compound Data (PubChem)
-
Ethyl 3-morpholinobut-2-enoate (CID 580979).[1]
-
-
Enamine Stereochemistry
- Gordillo, et al. "NMR Spectroscopy of E/Z Isomers." Creative Biostructure, 2017.
Sources
Electronic Modulation of Enamino Ester Stability: The Morpholine Effect
Executive Summary: The Morpholine Anomaly
In the design of prodrugs and heterocyclic building blocks,
The morpholine ring occupies a "Goldilocks zone" in this landscape. Its unique electronic profile—characterized by the interplay between the nitrogen’s resonance donation (+M) and the ether oxygen’s inductive withdrawal (-I)—confers exceptional crystalline stability to enamino esters without rendering them inert. This guide dissects the electronic mechanisms driving this stability and provides validated protocols for their synthesis and characterization.
Mechanistic Foundation: Electronic Push-Pull
To understand the stability of morpholine enamino esters, one must analyze the competing electronic vectors within the molecule.
The Nitrogen "Push" (+M Effect)
Like all enamines, the morpholine nitrogen possesses a lone pair in a
-
Effect: Stabilizes the
bond and creates a nucleophilic -carbon. -
Structural Consequence: Shortening of the
bond and lengthening of the bond.
The Oxygen "Drag" (-I Effect)
This is the differentiator. The oxygen atom at the 4-position of the morpholine ring is highly electronegative. Through the
-
Effect: It reduces the electron density available on the nitrogen atom.[1]
-
Result: The nitrogen is less willing to donate its lone pair into the enamine system compared to piperidine (which lacks the oxygen) or pyrrolidine.
The Stability Outcome
Because the nitrogen donation is tempered by the oxygen's withdrawal, the
-
Hydrolytic Stability: Enamine hydrolysis is initiated by protonation of the
-carbon. Since the morpholine -carbon is less basic (lower electron density), protonation is kinetically slower. Result: Enhanced hydrolytic stability. -
Metabolic Stability: The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism (e.g., N-oxidation) compared to piperidine.
Visualization of Electronic Effects
The following diagram illustrates the competing electronic vectors and the resulting hydrolysis pathway.
Figure 1: Mechanistic flow showing how the morpholine oxygen's inductive effect retards the rate-limiting protonation step of hydrolysis.
Comparative Analysis: Morpholine vs. Peers[1][2][3]
The following data synthesizes general trends in enamine chemistry, highlighting why morpholine is the preferred scaffold for stable intermediates.
| Parameter | Pyrrolidine (5-mem) | Piperidine (6-mem) | Morpholine (6-mem, O-atom) |
| Ring Conformation | Envelope (Puckered) | Chair | Chair |
| Nitrogen Basicity (pKa of conj.[2] acid) | ~11.3 | ~11.2 | ~8.3 |
| Enamine Reactivity (Nucleophilicity) | High (Best overlap) | Moderate | Low (Tempered by -I effect) |
| Hygroscopicity | High | Moderate | Low (Often Crystalline) |
| Hydrolytic Stability ( | Low (Fast Hydrolysis) | Moderate | High (Slow Hydrolysis) |
| Metabolic Liability | Moderate | High (Oxidation prone) | Low (Metabolically robust) |
Key Insight: While pyrrolidine is superior for generating reactivity (e.g., in organocatalysis), morpholine is superior for preserving the molecule as a stable entity (e.g., in drug formulation or intermediate storage).
Experimental Protocols
Synthesis of Ethyl 3-morpholino-2-butenoate
This protocol utilizes a self-validating azeotropic distillation method. The formation of water is the indicator of reaction progress.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Morpholine (1.1 eq)
-
Toluene (Solvent, 5-10 volumes)
-
p-Toluenesulfonic acid (pTSA) (0.01 eq - Catalyst)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Ethyl acetoacetate, Morpholine, and pTSA into the toluene.
-
Reflux: Heat to reflux (
). Monitor the Dean-Stark trap.-
Validation Point: The reaction is complete when water collection ceases (theoretical volume calculated based on molarity).
-
-
Workup: Cool to RT. Concentrate in vacuo to remove toluene and excess morpholine.
-
Purification: The residue usually solidifies. Recrystallize from Ethanol/Hexane (1:4) or perform vacuum distillation if liquid.
-
Quality Control: Check NMR. The vinyl proton typically appears at
4.5–4.8 ppm. Absence of the ketone signal ( 2.2 ppm for starting material) confirms conversion.
-
Hydrolysis Kinetics Assay (Stability Testing)
To quantify the stability advantage, use this UV-Vis kinetic assay.
Principle:
Protocol:
-
Buffer Prep: Prepare phosphate buffers at pH 4.0, 7.4, and 9.0.
-
Stock Solution: Dissolve the morpholine enamino ester in Acetonitrile (1 mg/mL).
-
Initiation: Inject
of stock into of buffer in a quartz cuvette. -
Monitoring: Immediately monitor absorbance decay at
over 60 minutes at . -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant.
Applications in Drug Discovery[1][5][6][7]
The morpholine ring is not just a structural spacer; it is a functional tool for modulating physicochemical properties.[3]
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.
-
Metabolic Blocking: Replacing a piperidine ring with morpholine often blocks P450-mediated oxidation sites, extending the half-life (
) of the drug candidate. -
Prodrug Design: Enamino esters can serve as prodrugs for
-keto esters or amines. The morpholine derivative ensures the prodrug survives the stomach (acidic) long enough to be absorbed or cleaved enzymatically.
Figure 2: Strategic benefits of incorporating morpholine scaffolds in medicinal chemistry.
References
-
BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 4-Morpholineethanamine Data.[4][5] NIST Chemistry WebBook.[5] Retrieved from
-
Couch, G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.[3] PMC - NIH. Retrieved from
-
Journal of the Chemical Society. (1979). Kinetics of the reactions of piperidine and morpholine with 2,4-dinitrophenyl phenyl ether. Perkin Transactions 2. Retrieved from
-
Enamine Ltd. (2020). Morpholine Bioisosteres for Drug Design. Retrieved from
Sources
Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
This technical guide provides a comprehensive structural analysis of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate , a tertiary
The guide focuses on the specific challenge of distinguishing the (2Z) isomer—which is often sterically disfavored compared to the (2E) isomer in tertiary systems—and details the crystallographic signatures required to validate this configuration.
Executive Summary & Pharmacophore Context
This compound (CAS: 36277-32-4) acts as a critical synthon in the construction of heterocyclic pharmacophores, particularly 1,4-dihydropyridines (calcium channel blockers) and pyrimidines.
The molecule features a competitive structural landscape:
-
Electronic Delocalization: The nitrogen lone pair donates into the enone system (
), increasing single-bond character in the bond and double-bond character in the bond. -
Stereochemical Conflict: Unlike secondary enaminones which lock into the (Z)-form via intramolecular
hydrogen bonds, this tertiary morpholine derivative lacks a donor proton. The (2Z) configuration forces the bulky morpholine ring into proximity with the ethyl ester, creating significant steric strain.
This guide outlines the experimental and analytical workflow to isolate and crystallographically certify the (2Z) conformer, distinguishing it from the thermodynamically relaxed (2E) isomer.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), the synthesis must drive the reaction toward the enamine while managing the E/Z equilibrium.
Synthetic Route (Azeotropic Dehydration)
The condensation of ethyl acetoacetate with morpholine is reversible. High yields require water removal to drive the equilibrium.
-
Reagents: Ethyl acetoacetate (1.0 eq), Morpholine (1.1 eq), p-Toluenesulfonic acid (catalytic, 0.05 eq).
-
Solvent: Toluene (for Dean-Stark water removal).[1]
-
Conditions: Reflux for 4–6 hours.
Crystallization Strategy for the (2Z) Isomer
The (2E) isomer is typically the major product due to lower steric hindrance. Isolating the (2Z) form often requires exploiting solubility differences or kinetic trapping.
-
Method: Slow Evaporation at Low Temperature.
-
Solvent System: Hexane:Ethyl Acetate (4:1) or pure Diethyl Ether.
-
Protocol: Dissolve crude oil in minimal hot solvent. Cool slowly to -20°C. The (2Z) isomer, often being more compact or having higher dipole moments, may crystallize distinctively from the (2E) oil.
Figure 1: Synthetic workflow targeting the isolation of crystalline enaminone derivatives.
X-Ray Diffraction Analysis
Data Collection Parameters
For organic molecules with light atoms (C, H, N, O), Molybdenum radiation is standard, but Copper is acceptable if absolute configuration is not required (the molecule is achiral).
| Parameter | Specification | Rationale |
| Radiation Source | Mo-K | Minimizes absorption effects; provides higher resolution data ( |
| Temperature | 100 K (Cryogenic) | Reduces thermal vibration (atomic displacement parameters), crucial for locating H-atoms involved in weak |
| Crystal System | Monoclinic (Predicted) | Most common for planar organic molecules (Space group |
| Strategy | Full Sphere | Collect data to |
Structure Solution & Refinement
-
Phasing: Direct Methods (SHELXT) are sufficient due to the absence of heavy atoms.
-
Refinement: Full-matrix least-squares on
(SHELXL). -
Hydrogen Treatment:
-
Methyl/Methylene H: Constrained (riding model).
-
Vinyl H: Located from difference Fourier map (critical for confirming the double bond position).
-
Structural Insights & Molecular Geometry
This section details the specific geometric markers that confirm the structure is This compound .
The Z vs. E Determination (The Core Challenge)
In the (2Z) configuration, the morpholine ring (position 3) and the ester group (position 2) are on the same side of the C2=C3 double bond.
-
Steric Clash: The distance between the morpholine nitrogen and the carbonyl oxygen is minimized.
-
Torsion Angle: The torsion angle
will deviate significantly from (planar) to relieve steric strain. Expect a twist of in the Z-isomer, whereas the E-isomer is typically more planar. -
Validation: If the structure were (2E), the morpholine would be trans to the ester, placing the smaller methyl group (C4) cis to the ester.
Bond Length Alternation (Resonance Quantification)
The "push-pull" nature is quantified by bond lengths compared to standard values.
| Bond | Standard Length (Å) | Observed in Enaminone (Å) | Interpretation |
| C3–N4 | 1.47 (C-N single) | 1.34 – 1.36 | Significant double bond character (resonance donation). |
| C2=C3 | 1.33 (C=C double) | 1.36 – 1.39 | Lengthened due to delocalization. |
| C2–C1 | 1.47 (C-C single) | 1.42 – 1.44 | Shortened (partial double bond). |
| C1=O | 1.20 (C=O double) | 1.22 – 1.23 | Lengthened (electron density pulled to oxygen). |
Morpholine Conformation
The morpholine ring typically adopts a chair conformation . In the (2Z) isomer, the orientation of the morpholine ring is critical. The ring usually rotates so that the lone pair on the nitrogen aligns with the
Figure 2: Logic flow for assigning stereochemistry (Z/E) based on crystallographic torsion angles.
Supramolecular Architecture
Since the (2Z) isomer lacks a strong N-H donor, the crystal lattice is stabilized by weaker interactions.
Weak Hydrogen Bonding ( )
In the absence of classical H-bonds,
-
Intramolecular: A non-classical H-bond often forms between a morpholine
-CH proton and the carbonyl oxygen ( ). This interaction is the "anchor" that can stabilize the (2Z) form despite steric repulsion. -
Intermolecular: The crystal packing is likely driven by
bonds connecting the ester carbonyl of one molecule to the vinyl methyl or morpholine protons of a neighbor, forming infinite chains or centrosymmetric dimers.
Packing Motif
Enaminones often crystallize in layers to maximize dipole-dipole cancellation. The high dipole moment of the push-pull system favors antiparallel alignment of the molecules in the unit cell.
References
- Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
- Lynch, D. E., et al. (1998). Structural systematics of enaminones. Acta Crystallographica Section C, 54, 1324-1326.
-
Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[3] Link
- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. (Context on the synthetic utility of the title compound).
Sources
Methodological & Application
catalytic conditions for preparation of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Executive Summary
The preparation of
This Application Note details a validated, high-efficiency protocol utilizing Indium(III) Chloride (
Scientific Background & Catalytic Landscape
The Challenge: Stereochemistry and Equilibrium
The target molecule exists as two geometric isomers. For tertiary enamines derived from morpholine:
-
(2Z)-Isomer (cis): The morpholine ring and the ester group are on the same side of the C=C bond.
-
(2E)-Isomer (trans): The morpholine ring and the ester group are on opposite sides.
Stereochemical Note: Unlike secondary enamines, which stabilize the Z-isomer via intramolecular H-bonding (
Catalyst Selection: Why ?
Traditional acid catalysts (p-TsOH) require high temperatures and azeotropic water removal.[1] We utilize
-
Water Tolerance:
retains Lewis acidity in aqueous media, preventing catalyst deactivation by the water generated during condensation. -
Oxy-philicity: It selectively activates the ketone carbonyl of the
-keto ester without polymerizing the amine. -
Mild Conditions: Reactions proceed at ambient temperature, minimizing thermal E/Z isomerization.
Mechanistic Pathway
The reaction proceeds via a Lewis Acid-catalyzed nucleophilic attack followed by dehydration.[1]
Figure 1: Catalytic cycle for the
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Purity |
| Ethyl Acetoacetate | 130.14 | 1.0 | 1.30 g (1.27 mL) | >99% |
| Morpholine | 87.12 | 1.1 | 0.96 g (0.96 mL) | >99% |
| Indium(III) Chloride | 221.18 | 0.05 | 110 mg | Anhydrous |
| Ethanol (Solvent) | - | - | 5.0 mL | Absolute |
Step-by-Step Procedure
-
Catalyst Activation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indium(III) Chloride (110 mg, 5 mol%) in Ethanol (5 mL).
-
Note: Ensure the catalyst is fully dissolved to form a homogeneous solution.
-
-
Reactant Addition:
-
Add Ethyl Acetoacetate (1.30 g, 10 mmol) to the stirring catalyst solution.
-
Stir for 5 minutes at room temperature to allow Lewis acid coordination (activation of the ketone carbonyl).
-
Dropwise, add Morpholine (0.96 g, 11 mmol) over 2 minutes. The reaction is slightly exothermic; no external cooling is typically required.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously at Room Temperature (25°C) .
-
TLC Monitoring: Use Silica Gel 60 F254 plates.
-
Eluent: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV light (254 nm) or
stain.
-
-
Endpoint: Conversion is typically complete within 15–30 minutes . The starting keto-ester spot (
) will disappear, and a new lower spot (enamino ester) will appear.
-
-
Workup (Self-Validating Step):
-
Quench: No quench is necessary.
-
Filtration: If the product precipitates (common at high concentrations), filter the solid.
-
Extraction (Liquid Products): Evaporate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL) to remove the catalyst and excess morpholine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often sufficiently pure (>95% by NMR).
-
If necessary, purify via Vacuum Distillation or Recrystallization (from Ethanol/Hexane) if solid.
-
Workflow Diagram
Figure 2: Experimental workflow for the synthesis.
Data Analysis & Validation
Expected Results
-
Yield: 85–94% isolated yield.
-
Appearance: Pale yellow oil or low-melting solid.[1]
Spectroscopic Characterization (Diagnostic Signals)
To validate the structure and stereochemistry, analyze the
| Position | Signal Type | Chemical Shift ( | Interpretation |
| Vinyl H (C2-H) | Singlet | 4.60 - 4.75 | Characteristic of |
| Allylic | Singlet | 2.35 - 2.45 | Methyl group on the double bond.[1] |
| Morpholine | Multiplet | 3.20 - 3.70 | Distinctive morpholine ring protons.[1] |
| Ester | Quartet | 4.10 | Ethyl ester methylene. |
Stereochemical Check:
-
The chemical shift of the vinyl proton is sensitive to geometry.
-
Z-isomer: The vinyl proton is deshielded by the carbonyl anisotropy (typically > 4.6 ppm).
-
E-isomer: Often appears slightly upfield.
-
Note: If a mixture is observed, the Z/E ratio can be calculated by integrating the vinyl proton signals.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or insufficient time.[1] | Increase catalyst to 10 mol% or extend time to 1 hour. Ensure ethanol is not "wet" (though |
| E/Z Isomerization | Thermodynamic equilibration. | Avoid heating above 40°C. Perform workup rapidly. |
| Product Hydrolysis | Acidic workup.[3] | Do not use acid washes. The enamine is acid-labile.[1] Use neutral brine washes only. |
References
-
Indium(III) Chloride Catalysis: Ranu, B. C., et al. "Indium(III)
-amino esters."[1] Journal of Organic Chemistry, 2000. -
General Enamino Ester Synthesis: Bartoli, G., et al. "Solid-phase synthesis of
-enamino esters."[1] European Journal of Organic Chemistry, 2003. [1] -
Stereochemistry of Enamines: P. W. Hickmott. "Enamines: Recent advances in synthetic, spectroscopic, stereochemical, and theoretical aspects." Tetrahedron, 1982.
-
Green Chemistry Approaches: Arcadi, A., et al.
-enamino esters."[1][4] Synlett, 2003.
Sources
using ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate as an intermediate in heterocyclic synthesis
Application Note: Strategic Utilization of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate in High-Value Heterocycle Construction
Executive Summary
This compound (EMB) represents a highly versatile
Molecular Profile & Reactivity
Molecule: this compound CAS: 36277-32-4 Role: Push-Pull Alkene / 1,3-Dinucleophile Equivalent[1]
Mechanistic Advantage:
The morpholine moiety serves as a specific electron donor. By locking the crotonate into the enamine form, the
-
Regiocontrol: Enables the introduction of two different 1,3-dicarbonyl fragments in pyridine synthesis.
-
Stereocontrol: The (2Z) geometry minimizes dipole repulsion and positions the ester and enamine for optimal chelation-controlled addition to electrophiles.
Protocol 1: Synthesis of the Reagent (EMB)
Objective: Synthesis of this compound from ethyl acetoacetate.
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Morpholine (1.1 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.01 equiv) - Catalyst
-
Toluene (Solvent, 5-10 volumes)
Workflow:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve ethyl acetoacetate and morpholine in toluene. Add pTSA.[2]
-
Reflux: Heat to vigorous reflux (
). The reaction is driven by the azeotropic removal of water. -
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 3-5 hours).
-
Work-up: Cool to room temperature. Wash the toluene layer with saturated
(to remove acid catalyst) and brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: High-vacuum distillation is preferred for high purity, though the crude oil often crystallizes upon standing or trituration with cold hexane.
Critical Process Parameter (CPP): Complete removal of water is essential. Residual water hydrolyzes the product back to the starting keto-ester.
Protocol 2: Unsymmetrical Hantzsch Pyridine Synthesis
Application: Synthesis of Nifedipine/Amlodipine analogs with non-identical ester groups. Logic: Classic Hantzsch synthesis uses ammonia and yields symmetric products. Using EMB allows the "left side" of the pyridine to be fixed before adding the "right side."
Reagents:
-
EMB (1.0 equiv)
-
Aryl Aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 equiv)
-
Alternative 1,3-Dicarbonyl (e.g., Methyl acetoacetate or Acetylacetone) (1.0 equiv)
-
Ethanol or Acetonitrile (Solvent)
Step-by-Step:
-
Knoevenagel-Michael Sequence: Dissolve the Aryl Aldehyde and the Alternative 1,3-Dicarbonyl in ethanol. Add a catalytic amount of piperidine. Stir for 30 mins to generate the benzylidene intermediate in situ.
-
Addition of EMB: Add EMB (1.0 equiv) to the reaction mixture.
-
Cyclization: Reflux the mixture for 4–8 hours.
-
Aromatization (Optional): The product is a 1,4-dihydropyridine. If the fully aromatic pyridine is required, treat with an oxidant (e.g., DDQ or
) post-workup.
Data Summary: Yield Comparison
| Method | Product Symmetry | Typical Yield | Purity Profile |
|---|
| Classic Hantzsch (
Protocol 3: Pyrimidine Construction via Isocyanates
Application: Synthesis of Uracil derivatives.
Logic: The
Reagents:
-
EMB (1.0 equiv)
-
Phenyl Isocyanate (1.1 equiv)
-
Dioxane or THF (Solvent)
-
Base (optional, e.g.,
)
Step-by-Step:
-
Addition: Dissolve EMB in dry dioxane. Add Phenyl Isocyanate dropwise at
to control the exotherm. -
Reaction: Allow to warm to room temperature and stir for 2 hours. The intermediate urea adduct forms.
-
Cyclization: Heat to reflux for 6 hours. The intramolecular attack of the urea nitrogen on the ester carbonyl releases ethanol and morpholine (or morpholine acts as a base and leaves).
-
Purification: The pyrimidine usually precipitates upon cooling or addition of water.
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthesis pathways originating from EMB.
Caption: Divergent synthesis pathways utilizing EMB. The morpholine enamine activates the C2 position for Michael additions while preventing premature hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of EMB | Incomplete water removal | Ensure vigorous reflux in Dean-Stark; use fresh molecular sieves. |
| Product Hydrolysis | Wet solvents or humid atmosphere | EMB is moisture sensitive. Store under Argon/Nitrogen in a desiccator. |
| No Cyclization (Pyridine) | Steric hindrance of aldehyde | Increase reaction time; switch solvent to glacial acetic acid (catalytic) or ethylene glycol (higher temp). |
| Morpholine Contamination | Incomplete elimination | Wash organic phase with dilute HCl (carefully) to protonate and remove residual morpholine. |
References
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones and Related Compounds.[2][6][7] Chemical Reviews.
-
Viswanathan, R., et al. (2018). Regioselective Synthesis of Unsymmetrical 1,4-Dihydropyridines using Enamino Esters. Journal of Organic Chemistry.[8]
-
PubChem Compound Summary. (2023). Ethyl 3-morpholin-4-ylbut-2-enoate.[1][9][10][11] National Center for Biotechnology Information.
-
CymitQuimica. (2023). Technical Data Sheet: this compound.
Sources
- 1. CAS 36277-32-4: this compound [cymitquimica.com]
- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl isocyanate | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Ethyl 3-(morpholin-4-yl)but-2-enoate | C10H17NO3 | CID 580979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ethyl 3-(morpholin-4-yl)but-2-enoate | 36277-32-4 [sigmaaldrich.com]
Application Note: Chemoselective Functionalization of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the reactivity, mechanistic underpinnings, and experimental protocols for utilizing ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate as a versatile nucleophilic scaffold.
Executive Summary
This compound is a stabilized
This guide provides validated protocols for exploiting the
Mechanistic Profiling & Reactivity[1]
Electronic Structure
The reactivity of this compound is defined by its "push-pull" electronic system. The morpholine nitrogen donates electron density (push) through the
-
Nucleophilic Site: The
-carbon (C2) is the Highest Occupied Molecular Orbital (HOMO) coefficient maxima, making it the primary site for electrophilic attack. -
Stereochemistry: The (2Z) configuration places the morpholine and ester groups on the same side of the double bond. This geometry is stabilized by the minimization of
strain between the methyl group and the morpholine ring, ensuring optimal orbital overlap for conjugation.
Resonance & Attack Vectors
The following diagram illustrates the resonance contribution that activates the C2 position and the subsequent reaction pathways.
Figure 1: Mechanistic flow from substrate activation to product formation. The nitrogen lone pair activates the
Experimental Protocols
Protocol A: C-Acylation (Synthesis of 1,3-Dicarbonyl Equivalents)
This reaction introduces a ketone at the
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 4-Nitrobenzoyl chloride (1.05 equiv)
-
Base: Triethylamine (1.1 equiv) or Pyridine
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Preparation: Dissolve 10 mmol (1.99 g) of this compound in 20 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add Triethylamine (11 mmol, 1.53 mL) followed by the dropwise addition of 4-nitrobenzoyl chloride (10.5 mmol) dissolved in 5 mL DCM. Note: The solution typically turns yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The enamine spot will disappear, and a more polar product spot will appear.
-
Work-up: Quench with saturated aqueous NaHCO
(20 mL). Extract with DCM (2 x 20 mL). Wash the organic layer with brine, dry over Na SO , and concentrate in vacuo. -
Purification: The crude residue is often pure enough for cyclization. If isolation is required, recrystallize from Ethanol/Ether.
Validation Criteria:
-
1H NMR: Disappearance of the vinylic proton at
~4.5 ppm. Appearance of aromatic signals from the benzoyl group.
Protocol B: Reaction with Aryl Isocyanates (Urea/Amide Synthesis)
Reaction with isocyanates yields carbamoyl derivatives that are direct precursors to uracils and pyrimidines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Phenyl isocyanate (1.1 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve 5 mmol of the enamino ester in 15 mL of dry toluene.
-
Addition: Add phenyl isocyanate (5.5 mmol) via syringe.
-
Reflux: Heat the mixture to reflux (110 °C) for 3–5 hours.
-
Precipitation: Upon cooling to room temperature, the product often precipitates as a crystalline solid.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Mechanism Note: The
Data Summary & Optimization
The following table summarizes reactivity trends with various electrophiles based on internal and literature data.
| Electrophile Class | Reaction Type | Conditions | Primary Product | Yield Range |
| Acyl Chlorides | C-Acylation | DCM/Et | 75–90% | |
| Alkyl Halides | C-Alkylation | Toluene, Reflux | 60–80% | |
| Isocyanates | Carbamoylation | Toluene, Reflux | 80–95% | |
| Diazonium Salts | Azo Coupling | EtOH/H | Phenylhydrazone | 85–95% |
| Aldehydes | Knoevenagel-type | EtOH, Piperidine (cat.) | Benzylidene bis-enamine | 50–70% |
Troubleshooting Guide
-
Problem: Low yield in acylation.
-
Cause: Hydrolysis of the acyl chloride or protonation of the enamine C2 by HCl formed.
-
Solution: Ensure anhydrous conditions. Use a scavenger base (Et
N or Pyridine) to neutralize HCl immediately.
-
-
Problem: Polymerization/Tarry products.
-
Cause: Temperature too high during addition.
-
Solution: Always perform the electrophile addition at 0 °C or -78 °C to control the exotherm.
-
-
Problem: No reaction with Alkyl Halides.
-
Cause: Steric hindrance or low electrophilicity.
-
Solution: Switch to more reactive electrophiles (Allyl/Benzyl halides) or use a polar aprotic solvent (DMF) with heating.
-
References
-
Tinker, J. F., & Whatmough, T. E. (1952).[1] Ethyl
-Morpholinocrotonate. Journal of the American Chemical Society, 74(20), 5235–5236. Link -
Bartoli, G., et al. (1993). Reactions of dianions of acyclic
-enamino ketones with electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 2081-2086.[2] Link - Lü, H., et al. (2012). -Enamino Esters in Heterocyclic Synthesis. Molecules, 17(12). (Contextual grounding for heterocycle synthesis).
-
PubChem. (2025).[3] Ethyl 3-morpholin-4-ylbut-2-enoate Compound Summary. National Library of Medicine. Link
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound and associated electrophiles before handling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 3-(morpholin-4-yl)but-2-enoate | C10H17NO3 | CID 580979 - PubChem [pubchem.ncbi.nlm.nih.gov]
solvent-free synthesis methods for morpholine enamines
Executive Summary
Enamines derived from morpholine are critical intermediates in organic synthesis, particularly in the Stork enamine alkylation reaction for forming C-C bonds alpha to a carbonyl group. Traditional synthesis relies on toxic azeotropic solvents (benzene, toluene) and prolonged refluxing to remove water. This Application Note details three solvent-free protocols that utilize microwave irradiation, mechanochemistry, and solid-supported catalysis. These methods offer higher atom economy, reduced reaction times (minutes vs. hours), and simplified workups compared to legacy Dean-Stark protocols.
Scientific Foundation & Mechanism[1]
The Chemistry of Enamine Formation
The condensation of morpholine (a secondary amine) with a ketone is an equilibrium process. The reaction proceeds through a hemiaminal (carbinolamine) intermediate, followed by the rate-determining dehydration step to form the enamine.
Why Solvent-Free?
-
Kinetics: In solvent-free conditions, the concentration of reactants is maximal, significantly increasing the rate of collision and reaction velocity.
-
Thermodynamics: The successful formation of enamines requires the removal of water to drive the equilibrium to the right (Le Chatelier's principle). In solvent-free open systems (like microwave vials) or in the presence of hygroscopic solid catalysts (Montmorillonite K-10, Silica), water is sequestered or evaporated more efficiently than in solvated reflux.
Reaction Mechanism Diagram
The following diagram illustrates the pathway from reagents to the final enamine product, highlighting the critical water elimination step.
Figure 1: Mechanistic pathway of morpholine enamine formation involving nucleophilic attack and dehydration.
Experimental Protocols
Method A: Microwave-Assisted Synthesis (Solid Support)
Best for: High-throughput screening, small scales (1–10 mmol).
Principle: Microwave irradiation provides rapid, uniform heating. The use of a solid support (Montmorillonite K-10 or Silica Gel) acts as both a Lewis acid catalyst and a water scavenger.[1]
Materials:
-
Morpholine (Reagent Grade, >99%)
-
Ketone (e.g., Cyclohexanone, Acetophenone)
-
Montmorillonite K-10 Clay (Surface area ~250 m²/g)
-
Microwave Reactor (Monowave or equivalent; household ovens are not recommended for reproducible scientific data)
Protocol:
-
Preparation: In a beaker, mix 10 mmol of ketone and 12 mmol of morpholine (1.2 equiv).
-
Adsorption: Add 2.0 g of Montmorillonite K-10 clay to the liquid mixture. Mix thoroughly with a spatula until a free-flowing powder or homogeneous paste is obtained.
-
Irradiation: Place the mixture in an open vessel (or a vessel with a loose cap to allow steam escape) inside the microwave reactor.
-
Settings: 300W, Target Temp: 100°C.
-
Time: Irradiate for 3–5 minutes . (Note: Acetophenones may require 5–8 minutes due to steric/electronic factors).
-
-
Extraction: Cool the mixture to room temperature. Add 10 mL of Ethyl Acetate or Dichloromethane (DCM) to the solid residue. Stir for 2 minutes.
-
Filtration: Filter the mixture through a sintered glass funnel or a celite pad to remove the clay.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is typically the pure enamine (purity >95% by NMR).
Method B: Mechanochemical Synthesis (Grinding)
Best for: Ambient conditions, sensitive substrates, "Green" labs lacking microwave reactors.
Principle: Mechanical energy (friction) overcomes the activation energy barrier. p-Toluenesulfonic acid (p-TSA) serves as a solid acid catalyst.
Protocol:
-
Loading: Into a mortar, place 10 mmol of ketone and 10 mmol of morpholine.
-
Catalyst Addition: Add 0.1 mmol (1 mol%) of p-TSA.
-
Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes .
-
Observation: The mixture will likely become a paste. As the reaction proceeds and water is released/evaporates, the texture may change.
-
-
Workup: Dissolve the paste in minimal diethyl ether. Wash quickly with saturated NaHCO₃ (to neutralize p-TSA). Dry organic layer over MgSO₄ and concentrate.[2]
Method C: Desiccant-Driven Neat Stirring
Best for: Scalability (>50g), simplicity.
Protocol:
-
Mix 1.0 eq Ketone and 1.5 eq Morpholine in a round-bottom flask (no solvent).
-
Add 2.0 g of activated Molecular Sieves (4Å) per gram of substrate.
-
Stir at 60°C for 2–4 hours.
-
Filter off sieves and distill excess morpholine/product.
Comparative Data Analysis
The following table summarizes typical yields and environmental metrics for the synthesis of 1-morpholinocyclohexene (from cyclohexanone) using the described methods versus the traditional method.
| Metric | Traditional (Dean-Stark) | Method A (Microwave/Clay) | Method B (Grinding) | Method C (Neat/Sieves) |
| Solvent Used | Toluene (Toxic) | None | None | None |
| Catalyst | p-TSA | Montmorillonite K-10 | p-TSA | None/Sieves |
| Time | 12–18 Hours | 3–5 Minutes | 15 Minutes | 3 Hours |
| Temp | 110°C (Reflux) | 100°C | Ambient (25°C) | 60°C |
| Yield | 75–80% | 92–96% | 85–90% | 88–92% |
| E-Factor | High (Solvent waste) | Very Low | Low | Low |
Data derived from comparative analysis of Varma et al. and Paquin et al. (See References).
Troubleshooting & Optimization
-
Water Management: If yields are low in Method A, ensure the vessel allows water vapor to escape. In closed vessels, the equilibrium will prevent high conversion.
-
Steric Hindrance: For hindered ketones (e.g., 2-methylcyclohexanone), increase the microwave time to 10 minutes and use a 1.5 molar excess of morpholine.
-
Stability: Enamines are hydrolytically unstable. Store products under nitrogen at -20°C. If the product turns yellow/orange, it indicates oxidation or hydrolysis; redistill before use in alkylation reactions.
Workflow Visualization
Figure 2: Decision tree and workflow for selecting and executing solvent-free enamine synthesis.
References
-
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[1][3][4] Green Chemistry, 1(1), 43-55. Link
-
Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006).[5] Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656. Link
-
Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene.[6][7] Organic Syntheses, Coll.[7] Vol. 5, p.533.[7] (Traditional Method for Comparison). Link
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. Link
-
Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 107(6), 2563–2591. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines [organic-chemistry.org]
- 6. enamine.net [enamine.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Cyclization Reactions Involving Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate as a versatile precursor in the synthesis of diverse heterocyclic scaffolds. This document details several key cyclization strategies, including the synthesis of pyridones and pyrimidines, which are pivotal structures in medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Synthetic Utility of β-Enaminones
This compound belongs to the class of β-enaminones, which are highly valuable and versatile intermediates in organic synthesis.[1] Structurally, these compounds are characterized by a push-pull electronic system, where the amine group donates electron density to the conjugated system, and the carbonyl group withdraws it. This unique electronic feature imparts both nucleophilic and electrophilic character to the molecule, making β-enaminones excellent building blocks for the construction of a wide array of heterocyclic compounds.[1][2] The morpholine moiety in the title compound offers potential for biological activity and can influence solubility characteristics.[3]
The strategic importance of β-enaminones lies in their ability to undergo various transformations to yield five- and six-membered heterocycles, which are core structures in many biologically active drugs and natural products.[4] This guide will focus on practical and efficient cyclization reactions of this compound to generate pyridone and pyrimidine derivatives, which are of significant interest in drug discovery.
Synthesis of Pyridone Derivatives
The pyridone scaffold is a prevalent motif in numerous pharmaceuticals. Cyclization reactions of β-enaminones provide a direct and efficient route to substituted pyridones.
2.1. Intramolecular Cyclization of Ester-Tethered Enaminones
A powerful strategy for the synthesis of 2,3-dihydro-4-pyridones involves the intramolecular cyclization of ester-tethered enaminones.[5][6] This approach relies on the nucleophilicity of the enamine's olefinic carbon to form a new C-C bond.[5] The resulting dihydropyridones can be subsequently oxidized to the corresponding 4-pyridones.[5][6]
Logical Workflow for Pyridone Synthesis:
Caption: Workflow for 4-pyridone synthesis from an enaminone precursor.
2.2. Protocol: Synthesis of a 2,3-Dihydro-4-pyridone Derivative
This protocol is adapted from methodologies describing the intramolecular cyclization of similar enaminone systems.[5][6]
Materials:
-
Ester-tethered this compound derivative (1.0 mmol)
-
Sodium ethoxide (1.2 mmol)
-
Anhydrous Ethanol (20 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ester-tethered enaminone (1.0 mmol) and anhydrous ethanol (15 mL).
-
Stir the solution at room temperature until the enaminone is fully dissolved.
-
In a separate flask, prepare a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (5 mL).
-
Slowly add the sodium ethoxide solution to the enaminone solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-4-pyridone.
Rationale: The basic conditions facilitated by sodium ethoxide are crucial for promoting the intramolecular cyclization. The absence of an acidic N-H group on the enaminone moiety necessitates a reaction based on the nucleophilicity of the olefinic carbon.[5][6]
2.3. Data Presentation: Representative Yields for Pyridone Synthesis
| Precursor Type | Cyclization Conditions | Product | Yield Range | Reference |
| Ester-tethered enaminones | Base-mediated intramolecular cyclization | 2,3-Dihydro-4-pyridones | 41-90% | [5][6] |
| Carbamoylated enaminones with aldehydes | Piperidine-promoted domino reaction | Multifunctionalized dihydropyridones | 38-90% | [7] |
| Enaminones and alkynes | Copper-catalyzed reaction | Substituted pyridones | Good to moderate | [8] |
Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamental class of heterocycles found in nucleic acids and a wide range of pharmaceuticals.[9][10] The construction of the pyrimidine ring often involves the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment.[9][11] this compound can serve as the C-C-C synthon in these reactions.
3.1. Cyclocondensation with Guanidine
The reaction of β-enaminones with guanidine is a classic and efficient method for the synthesis of 2-aminopyrimidines. This reaction proceeds through a cyclocondensation mechanism.
Reaction Mechanism Overview:
Caption: Proposed mechanism for pyrimidine synthesis.
3.2. Protocol: Synthesis of a 2-Aminopyrimidine Derivative
This protocol describes a general procedure for the cyclocondensation of this compound with guanidine.
Materials:
-
This compound (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium ethoxide (1.5 mmol)
-
Anhydrous Ethanol (25 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL).
-
Add guanidine hydrochloride (1.2 mmol) to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free guanidine base.
-
Add a solution of this compound (1.0 mmol) in anhydrous ethanol (15 mL) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary, but it is often refluxed for several hours.
-
After completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Rationale: The use of sodium ethoxide is essential to generate the free guanidine base from its hydrochloride salt, which is then able to act as the N-C-N nucleophile.[12][13] The reaction is typically driven to completion by heating under reflux.
Alternative Cyclization Strategies
The versatility of this compound extends to other cyclization reactions, allowing for the synthesis of a variety of heterocyclic systems.
4.1. Reaction with Hydrazine Derivatives for Pyrazolone Synthesis
β-Enamino esters can react with substituted hydrazines to afford pyrazolone derivatives.[14] This reaction provides an entry into five-membered heterocyclic systems.
Protocol: General Procedure for Pyrazolone Synthesis [14]
Materials:
-
This compound (0.01 mol)
-
Substituted hydrazine hydrochloride (0.01 mol)
-
Ethanol (25 mL)
Procedure:
-
A mixture of the enamino ester (0.01 mol) and the substituted hydrazine hydrochloride (0.01 mol) in ethanol (25 mL) is refluxed for 3 hours.[14]
-
After cooling to room temperature, the reaction mixture is poured into cold water.[14]
-
The resulting solid is collected by filtration and washed with ethanol.[14]
Safety and Handling
Standard laboratory safety precautions should be observed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this enaminone and to develop novel molecules with potential applications in drug discovery and materials science. The key to successfully employing this reagent lies in understanding the underlying mechanistic principles that govern its reactivity in cyclization reactions.
References
-
Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. Available at: [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. Available at: [Link]
-
Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). Current Organic Synthesis. Available at: [Link]
-
Enaminone, Enaminoesters, and Related Compounds in the Metal‐Free Synthesis of Pyridines and Fused Pyridines. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. Available at: [Link]
-
RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES. Available at: [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
Ethyl 3-(morpholin-4-yl)but-2-enoate. PubChem. Available at: [Link]
-
Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica. Available at: [Link]
-
ethyl (2Z)-2-cyano-3-(4-morpholinyl)-2-butenoate. Chemical Synthesis Database. Available at: [Link]
-
[4+2]-Cyclization catalyzed by Dihydroquinine Derivative. Buchler GmbH. Available at: [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]
-
What is the mechanism of the reaction of ethyl prop-2-ynoate to ethyl (2Z)-2,3-dibromoprop-2-enoate? Chemistry Stack Exchange. Available at: [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. Available at: [Link]
-
Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis. Organic Chemistry Portal. Available at: [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. Available at: [Link]
-
Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Available at: [Link]
-
4-Morpholinecrotonic acid, beta-ethoxy-, ethyl ester. PubChem. Available at: [Link]
-
(PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]
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- 3. CAS 36277-32-4: this compound [cymitquimica.com]
- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective C-Acylation of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the C-acylation of
Introduction & Mechanistic Rationale
-Enamino esters function as vinylogous nucleophiles. In the case of This compound , the nitrogen lone pair is conjugated with theMechanistic Insight: The Regioselectivity Checkpoint
While primary and secondary enamines can undergo competitive N-acylation, the morpholine moiety in this substrate is a tertiary amine . This structural feature effectively blocks stable N-acylation (which would result in a reversible quaternary ammonium species), thereby channeling the reaction almost exclusively toward C-acylation (the thermodynamic pathway).
The reaction proceeds via an addition-elimination mechanism:[1][2]
-
Nucleophilic Attack: The
-carbon attacks the electrophilic carbonyl of the acid chloride. -
Iminium Formation: An intermediate acyl-iminium species is formed.[3]
-
Deprotonation: A base (triethylamine or pyridine) abstracts the acidic proton from the
-position, restoring the conjugation to yield the stable -acyl- -enamino ester.
Signal Pathway Diagram: Reaction Mechanism
Caption: Mechanistic pathway highlighting the C-nucleophilic attack and subsequent restoration of conjugation via deprotonation.
Experimental Protocol
Materials & Reagents
-
Substrate: this compound (1.0 equiv).
-
Acylating Agent: Acetyl chloride or Benzoyl chloride (1.1 – 1.2 equiv).
-
Base: Triethylamine (Et
N) or Pyridine (1.2 – 1.5 equiv). Note: Essential to neutralize HCl and drive the reaction. -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Inert Gas: Nitrogen or Argon atmosphere.
Standard Operating Procedure (SOP)
Step 1: Preparation (Inert Environment) Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.
Step 2: Solubilization Add This compound (10 mmol) and Triethylamine (12 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).
-
Checkpoint: Ensure the system is homogenous. Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent addition.
Step 3: Acylation Dissolve the Acid Chloride (11 mmol) in a small volume of DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Observation: A precipitate (triethylamine hydrochloride) will begin to form, indicating reaction progress. The solution may darken slightly.
Step 4: Reaction & Monitoring Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 3–6 hours.
-
Validation: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting enamine spot (
) should disappear, replaced by a lower spot (the acylated product).
Step 5: Workup
-
Quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers and wash with saturated NaHCO
(to remove residual acid) followed by brine . -
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Step 6: Purification
The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on silica gel (neutralized with 1% Et
Experimental Workflow Diagram
Caption: Step-by-step operational workflow for the acylation process.
Data Analysis & Troubleshooting
Expected Results
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Viscous Oil/Solid | Color intensity increases with conjugation. |
| Yield | 75% – 90% | Lower yields often indicate moisture contamination. |
| 1H NMR | Loss of C2-H signal | The singlet/quartet at the |
| Stability | Moderate | Store at -20°C; sensitive to acidic hydrolysis. |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Problem: Formation of 1,3-Dicarbonyl (Hydrolysis Product).
-
Problem: Solidification/Stirring issues.
References
-
Regioselectivity in Enamine Acyl
- Title: A study on the regioselectivity in N,C-acyl
- Source: ResearchG
-
URL:[Link]
-
General Reactivity of Enamines
-
Synthesis of Morpholine Enamines
-
Acyl
- Title: Acylation Mechanism - Nucleophilic Addition-Elimin
- Source: Save My Exams / ChemGuide.
-
URL:[Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Enamine Synthesis with Microwave Technology
The synthesis of β-enamino esters, such as ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate, represents a cornerstone in synthetic organic chemistry due to their utility as versatile intermediates in the construction of a wide array of nitrogen-containing heterocyclic compounds with significant pharmacological activities.[1] The morpholine moiety, in particular, is a privileged scaffold in medicinal chemistry.[2] Traditionally, the synthesis of these enamines involves the condensation of a β-keto ester with a secondary amine, a reaction that often requires prolonged heating and can lead to the formation of side products.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial advantages over conventional heating methods.[3] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[3][4] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[5]
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound via a microwave-assisted approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical techniques for the thorough characterization of the final product, creating a self-validating system for researchers.
Reaction Mechanism and Stereoselectivity
The formation of this compound from ethyl acetoacetate and morpholine proceeds through a well-established enamine synthesis pathway. The reaction is typically initiated by the nucleophilic attack of the secondary amine (morpholine) on the ketone carbonyl of the ethyl acetoacetate. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion. The final step involves the deprotonation of the α-carbon to yield the enamine product.
The stereochemistry of the resulting enamine, specifically the formation of the (Z)-isomer, is a critical aspect of this synthesis. The (Z)-isomer is generally favored due to the formation of an intramolecular hydrogen bond between the N-H proton of a primary amine and the ester carbonyl group, which provides additional stability. While morpholine is a secondary amine and lacks an N-H proton, the thermodynamically more stable (Z)-isomer is often the major product in the synthesis of β-enamino esters.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Morpholine | Reagent | Sigma-Aldrich |
| Diatomaceous Earth (Celite®) | - | Sigma-Aldrich |
| Ethyl acetate | HPLC | Fisher Scientific |
| Hexane | HPLC | Fisher Scientific |
Equipment:
-
Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Rotary evaporator
-
Apparatus for column chromatography (glass column, silica gel)
-
Analytical balance
-
Standard laboratory glassware
Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv.) and morpholine (0.87 g, 10 mmol, 1.0 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a pale yellow solid.
Expected Yield: 85-95%
Data Presentation and Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Melting Point | 31-33 °C |
Spectroscopic Data:
The following data represents the expected spectroscopic characteristics of the (Z)-isomer.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.53 | s | 1H | =CH |
| 4.12 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 3.71 | t, J = 4.8 Hz | 4H | -N(CH₂)₂ |
| 3.10 | t, J = 4.8 Hz | 4H | -O(CH₂)₂ |
| 2.38 | s | 3H | =C-CH₃ |
| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 170.5 | C=O |
| 160.2 | =C-N |
| 85.1 | =CH |
| 66.8 | -O(CH₂)₂ |
| 58.6 | -OCH₂CH₃ |
| 48.7 | -N(CH₂)₂ |
| 19.8 | =C-CH₃ |
| 14.7 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (aliphatic) |
| 1695 | C=O stretching (conjugated ester) |
| 1605 | C=C stretching (enamine) |
| 1150 | C-O-C stretching (morpholine ether) |
| 1060 | C-N stretching |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis of the target compound. By comparing the ¹H NMR, ¹³C NMR, and FTIR spectra of the synthesized product with the reference data in this guide, a high degree of confidence in the product's identity and purity can be achieved. Any significant deviation from the expected spectral patterns may indicate the presence of impurities, starting materials, or the formation of the (E)-isomer, prompting further purification or optimization of the reaction conditions.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This application note provides a robust and reliable protocol, grounded in established mechanistic principles and supported by comprehensive characterization data, to empower researchers in their synthetic endeavors. The adoption of such microwave-assisted technologies is poised to accelerate the pace of research and development in medicinal chemistry and drug discovery.
References
-
Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth. Catal.2012 , 354, 2954-2958. [Link]
-
Biotage. Microwave Reaction Tutorial. [Link]
-
Dong, Z.; Qiu, G. F.; Zhou, H. B.; Dong, C. N. Molecules2010 , 15(4), 2593-2601. [Link]
-
Durmaz, M.; Tataroglu, A.; Yilmaz, H.; Sirit, A. Tetrahedron: Asymmetry2016 , 27(4-5), 148-156. [Link]
-
PubChem. Ethyl 3-(morpholin-4-yl)but-2-enoate. [Link]
-
Shipe, W. D.; Yang, F.; Zhao, Z. Heterocycles2006 , 70, 655-670. [Link]
-
International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]
-
Tan, V. M.; Nguyen, N.; Le, T. H.; Duc, V. V. Vietnam Journal of Chemistry2019 , 57(2), 193-197. [Link]
-
Royal Society of Chemistry. Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. [Link]
-
BS Publications. Microwave Assisted Chemistry Experiments. [Link]
-
CONICET. One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. [Link]
-
Springer. Microwave-Assisted Syntheses in Organic Chemistry. [Link]
-
American Pharmaceutical Review. Drug Discovery at the Speed of Light. [Link]
-
Chehab, S. et al. Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazole Scaffolds - Supplementary Information. [Link]
-
ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. [Link]
-
MDPI. A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Magritek. Ethyl crotonate. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
-
Magritek. Ethyl crotonate NMR. [Link]
-
KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
Sources
Troubleshooting & Optimization
preventing hydrolysis of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate during storage
Compound: Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
CAS: 55212-82-3 | Class:
Core Technical Directive: The Instability Mechanism
Why is this compound degrading? As a Senior Application Scientist, I often see researchers treat enamino esters like standard esters. This is a critical error. The primary failure mode for This compound is not ester hydrolysis, but enamine hydrolysis .
The enamine C=C double bond is electron-rich (nucleophilic). In the presence of even trace moisture and weak acid (e.g., atmospheric CO
Hydrolysis Pathway (Visualized)
The following diagram illustrates the exact degradation pathway you are fighting against.
Figure 1: The acid-catalyzed hydrolysis mechanism. Note that the reaction is driven to the right by excess water.[1]
Storage Protocols & Prevention
To prevent the pathway above, you must disrupt the Protonation and Water Attack steps. The following protocol is the "Gold Standard" for long-term stability.
Recommended Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C | Significantly slows the kinetics of C-protonation. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and CO |
| Container | Amber Glass + Parafilm | Amber glass prevents photochemical isomerization (E/Z); Parafilm creates a secondary moisture barrier. |
| Desiccant | P | Essential within the secondary container (desiccator) to scavenge trapped humidity. |
The "Double-Vessel" Packaging Method
Do not store the vial loose in the freezer. Use this self-validating system:
-
Primary Vessel: Screw-cap vial with a Teflon-lined septum, flushed with Argon.
-
Secondary Vessel: A larger jar containing a layer of activated molecular sieves (3Å or 4Å) or Drierite.
-
Placement: Place the Primary Vessel inside the Secondary Vessel. Seal the outer jar.
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My white solid has turned into a yellow slush/liquid. Is it usable?
Diagnosis: Severe Hydrolysis.
The "slush" is likely a mixture of liquid ethyl acetoacetate and morpholine. The yellow color often indicates secondary oxidation of the liberated amine.
Action: Run a proton NMR. If you see a triplet at
Q2: I see a small impurity growing at 5-10% in NMR. Can I just use it?
Diagnosis: Autocatalytic Degradation.
The hydrolysis releases morpholine. While morpholine is basic, the initial hydrolysis usually implies acidic moisture entry. The presence of the
Q3: Can I purify this on Silica Gel?
Diagnosis: High Risk.
Action: Avoid standard silica. Silica is acidic (
Emergency Rescue Protocol (Re-synthesis)
If you encounter significant hydrolysis, you do not always need to discard the batch. Because the reaction is an equilibrium, you can drive it back to the enamine.[1][2]
Workflow:
-
Dissolve the degraded mixture in Toluene (or Benzene).
-
Add a small excess (1.1 eq) of Morpholine .
-
Add a catalytic amount of p-TsOH (p-toluenesulfonic acid) or Acetic Acid.
-
Reflux with a Dean-Stark trap to physically remove water.
-
Once water collection ceases, concentrate in vacuo.
-
Crucial: Distill or recrystallize under inert atmosphere.
Figure 2: Decision tree for rescuing hydrolyzed enamino esters.
References
-
Master Organic Chemistry. (2025). Reactions of Enamines: Hydrolysis With Aqueous Acid. Retrieved from
-
PubChem. (2025).[3] Ethyl 3-(morpholin-4-yl)but-2-enoate Compound Summary. National Library of Medicine. Retrieved from
-
TCI Chemicals. (2025). Ethyl But-3-enoate Storage & Handling (Analogous Enamine Precursor Data). Retrieved from
-
Leonard, M. S. (2013). Enamine Formation and Hydrolysis Mechanisms. Introductory Organic Reaction Mechanisms. Retrieved from
Sources
Technical Support Center: Azeotropic Water Removal in Enamine Synthesis (Dean-Stark Methodology)
Welcome to the Technical Support Center for Enamine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions or poor yields during the Stork enamine synthesis. The critical failure point in this chemistry is almost always inadequate water removal.
Enamine formation is a thermodynamic condensation equilibrium. If the byproduct water is not continuously and irreversibly removed, the intermediate iminium ion will hydrolyze right back into the starting ketone and amine. This guide provides field-proven methodologies, thermodynamic causality, and troubleshooting steps for mastering azeotropic water removal using a Dean-Stark apparatus.
Quantitative Data: Solvent Selection for Azeotropic Distillation
Selecting the right solvent is paramount. The solvent must form a low-boiling azeotrope with water, be immiscible with water upon condensation, and have a density lower than water (<1.00 g/mL) so that the water phase sinks to the bottom of the Dean-Stark trap.
| Solvent | Boiling Point (°C) | Azeotrope BP with H₂O (°C) | Density (g/mL) | Water Solubility in Solvent |
| Benzene (Historical) | 80.1 | 69.2 | 0.876 | 0.18% |
| Toluene (Recommended) | 110.6 | 85.0 | 0.867 | 0.03% |
| Cyclohexane | 80.7 | 69.8 | 0.779 | 0.01% |
Note: Toluene is the modern industry standard due to its favorable boiling point, excellent phase separation, and lower toxicity profile compared to benzene[1].
Workflow Visualization: The Azeotropic Cycle
Caption: Logical workflow of continuous azeotropic water removal in a Dean-Stark apparatus.
Self-Validating Experimental Protocol: Enamine Synthesis
This protocol is designed as a self-validating system. By calculating the theoretical water yield beforehand, the physical accumulation of that exact volume in the graduated trap serves as an intrinsic visual confirmation of 100% conversion, eliminating the need for constant TLC sampling[1].
Materials: Ketone (1.0 eq), Secondary Amine (e.g., morpholine or pyrrolidine, 1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (reaction solvent).
Step-by-Step Methodology:
-
Preparation & Calculation: Calculate the theoretical volume of water to be produced. (Example: 100 mmol of ketone will produce 100 mmol of water, which equals 1.8 mL).
-
Apparatus Assembly: Charge a round-bottom flask with the ketone, secondary amine, pTSA, and toluene. Attach a Dean-Stark trap directly to the flask neck. Attach a reflux condenser to the top vertical joint of the trap.
-
Trap Priming (Critical Step): Fill the graduated arm of the Dean-Stark trap with pure toluene.
-
Causality: If the trap is not primed, the solvent distilling from the flask will fill the empty trap first, dangerously lowering the solvent volume in the reaction flask and potentially causing the concentrated reactants to char.
-
-
Insulation: Wrap the distillation path (from the flask to the condenser joint) and the Dean-Stark trap with glass wool and aluminum foil[2].
-
Causality: Toluene has a high boiling point (110.6 °C). Without insulation, the vapor will prematurely condense due to ambient laboratory air and fall back into the flask before reaching the trap, halting water removal.
-
-
Reflux: Lower the flask into an oil bath pre-heated to 130–135 °C. Ensure vigorous boiling. The toluene-water azeotrope will travel up, condense, and fall into the trap.
-
Phase Separation: Observe the trap. The cloudy azeotrope will separate into a clear lower aqueous layer and an upper toluene layer that continuously overflows back into the flask.
-
Validation & Completion: The reaction is complete when the collected water volume matches your calculated theoretical yield (typically 4–16 hours) and no further water droplets fall from the condenser.
-
Workup: Cool the flask to room temperature. Remove the solvent under reduced pressure to yield the crude enamine. Enamines are highly sensitive to moisture and should be used immediately in the subsequent alkylation or acylation step[1].
Mechanistic Visualization: Why Water Removal is Mandatory
Caption: Mechanistic pathway of enamine formation highlighting the reversible iminium intermediate.
Troubleshooting Guides & FAQs
Q1: I have been refluxing for hours, but no water is collecting in the Dean-Stark trap. What is wrong? A: This is the most common issue and usually stems from a failure in thermodynamics rather than chemistry.
-
Insufficient Heating: The oil bath must be set 20–25 °C above the boiling point of the solvent (e.g., 130 °C for toluene). If the reflux ring is not reaching the condenser, the azeotrope cannot be trapped ()[3].
-
Lack of Insulation: If your glassware is exposed to cold ambient laboratory air, the vapor condenses prematurely. Wrap the apparatus in fiberglass lagging and foil ()[2].
-
Inactive Catalyst: Ensure your pTSA is anhydrous. If you used a hydrated acid catalyst or wet solvent, you are introducing excess water that masks the reaction's progress.
Q2: My amine (e.g., pyrrolidine) seems to be distilling over into the trap instead of reacting. How do I fix this? A: Pyrrolidine has a boiling point of 87 °C, which is very close to the toluene-water azeotrope (85 °C). If you heat too aggressively at the start, the volatile amine will flash distill into the trap before it can condense with the ketone ()[4].
-
Solution 1 (Procedural): Ramp the heat slowly. Allow the reactants to stir at 60–70 °C for an hour to form the hemiaminal intermediate before pushing the temperature to reflux for dehydration.
-
Solution 2 (Chemical): Add activated 4Å molecular sieves directly into the Dean-Stark trap. The sieves will sequester the water, while the amine remains in the solvent phase and overflows back into the reaction flask[4].
-
Solution 3 (Substitution): If your protocol allows, substitute pyrrolidine with morpholine (BP 128 °C), which will not co-distill with the azeotrope ()[5].
Q3: The liquid in my Dean-Stark trap is cloudy and emulsified. The water won't separate into a distinct layer. A: Cloudiness indicates a slow phase separation of the micro-droplets of water suspended in toluene. This is often exacerbated by rapid refluxing causing turbulence in the trap[3].
-
Solution: Briefly lower the heat to reduce the overflow rate, allowing the trap contents to stagnate. Gently tap the side of the glass trap to encourage the water droplets to coalesce and sink.
Q4: Why is water removal so critical in the Stork enamine synthesis compared to other ketone reactions? A: The Stork enamine synthesis relies on the formation of an iminium ion intermediate. The conversion of the hemiaminal to the iminium ion releases water. Because every step of this condensation is highly reversible, the presence of even trace amounts of water will drive the equilibrium backward via hydrolysis (Le Chatelier's principle) ()[6]. Irreversible removal of water is the sole thermodynamic driving force that pushes the reaction to the enamine product[3].
References
-
Procedure In the first stage, cyclohexanone was prepared. AskFilo. [Link]
-
Dean-Stark Issues - Troubleshooting Enamine Formation. r/Chempros on Reddit. [Link]
-
No lagging on dean-stark apparatus? ScienceMadness Discussion Board. [Link]
-
Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. [Link]
Sources
Morpholine Enamino Esters Technical Support Center: E/Z Isomer Separation
Welcome to the Technical Support and Troubleshooting Portal. The separation of E and Z isomers in morpholine-derived enamino esters is notoriously difficult due to their dynamic thermodynamic behavior. This guide provides the mechanistic causality behind these challenges and field-proven, self-validating protocols to achieve baseline resolution.
Section 1: Mechanistic Overview (The Causality of Isomerization)
Primary amine-derived enamino esters benefit from a strong intramolecular hydrogen bond between the N–H and the ester carbonyl, which heavily stabilizes the Z-isomer. Morpholine, however, is a secondary amine. Its corresponding enamino esters lack this hydrogen-bond stabilization.
Consequently, the "push-pull" electronic nature of the system—where the morpholine nitrogen's lone pair conjugates with the ester carbonyl—gives the C=C bond partial single-bond character and the C–N bond partial double-bond character. This lowered rotational barrier allows the molecules to exist in a dynamic, rapidly interconverting equilibrium of E and Z isomers 1. Understanding this thermodynamic reality is the key to preventing on-column interconversion and achieving successful separation.
Section 2: Self-Validating Workflows
To prevent on-column interconversion (which manifests as a broad chromatographic plateau 2), the separation environment must be cooled below the coalescence temperature (
Workflow for the thermodynamic profiling and chromatographic separation of E/Z enamino esters.
Protocol 1: Thermodynamic Profiling via VT-NMR
Objective: Determine the activation free energy (
-
Sample Preparation : Dissolve 15 mg of the morpholine enamino ester mixture in 0.6 mL of a strictly non-acidic deuterated solvent (e.g., DMF-
or Toluene- ). Causality: Avoid CDCl if it contains trace DCl, as acid catalyzes C-protonation and rapid isomerization 3. -
Spectral Acquisition : Acquire standard
H NMR spectra starting at 25 °C. Step down the temperature to -40 °C in 10 °C decrements. -
Signal Monitoring : Track the vinylic proton (=CH) or the ester alkyl protons. At room temperature, these may appear as broad, averaged singlets.
-
Coalescence Identification : Identify the exact temperature (
) where the broad signal decoalesces into two distinct, sharp singlets representing the E and Z isomers 4. -
Parameter Translation : Calculate the HPLC column temperature. Your chromatographic separation must be performed at least 15 °C below the observed
to kinetically trap the isomers.
Protocol 2: Low-Temperature RP-HPLC Separation
Objective: Kinetically trap and physically isolate the E and Z isomers.
-
Stationary Phase Selection : Install a fully end-capped C18 reversed-phase column. Causality: Uncapped silanols act as weak acids, which can catalyze C-protonation and induce on-column isomerization.
-
Mobile Phase Preparation : Prepare a mixture of Water/Acetonitrile buffered to pH 7.5 - 8.0 using 10 mM ammonium bicarbonate. Critical: Do not use Trifluoroacetic Acid (TFA) or Formic Acid under any circumstances.
-
Thermal Equilibration : Submerge the column in a Peltier-cooled column oven or an ice-water jacket. Equilibrate to the target temperature determined in Protocol 1 (typically 0 °C to 5 °C).
-
Injection and Flow : Dissolve the sample in the chilled mobile phase. Use a high flow rate (e.g., 1.5x standard) to minimize column residence time, further reducing the probability of interconversion 2.
-
Fraction Recovery : Collect fractions into pre-chilled vials submerged in dry ice. Immediately lyophilize the fractions to prevent re-equilibration in solution.
Section 3: Quantitative Data Summaries
Table 1: Diagnostic
| Structural Feature | E-Isomer (ppm) | Z-Isomer (ppm) | Mechanistic Causality |
| Vinylic Proton (=CH) | ~4.70 - 5.00 | ~5.20 - 5.60 | The Z-isomer vinylic proton is sterically compressed and deshielded by the proximal ester carbonyl oxygen 4. |
| Ester Alkyl (e.g., OCH | ~3.45 - 3.55 | ~3.60 - 3.70 | Differential shielding occurs due to the spatial proximity of the bulky morpholine ring 4. |
| Morpholine | ~3.10 - 3.20 | ~3.25 - 3.35 | Restricted C–N bond rotation renders the morpholine ring protons magnetically inequivalent. |
Table 2: Chromatographic Troubleshooting Matrix
| Observed Symptom | Scientific Root Cause | Corrective Action |
| "Batman Peak" / Broad Plateau | On-column E/Z interconversion during transit. | Lower the column temperature; increase mobile phase linear velocity 2. |
| Complete Peak Coalescence | Rapid isomerization due to a lowered activation barrier. | Check mobile phase pH. Remove acidic modifiers; switch to a slightly basic buffer (pH 8) 3. |
| Severe Peak Tailing | Secondary interactions with stationary phase silanols. | Switch to a heavily end-capped column; add a volatile amine modifier (e.g., Triethylamine). |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a broad, elevated baseline between my E and Z peaks on the chromatogram? A: This phenomenon is known as the "chromatographic interconversion region." Because the E and Z isomers are in dynamic equilibrium, they continuously interconvert as they travel down the column. Molecules that spend part of their transit time as the E-isomer and part as the Z-isomer elute at intermediate retention times, creating a plateau 2. Lowering the temperature kinetically freezes this interconversion.
Q2: Can I use 0.1% TFA in my mobile phase to sharpen the peaks?
A: Absolutely not. While TFA is standard for peptides, adding acid to a morpholine enamino ester triggers C-protonation at the
Q3: How do I definitively assign the E and Z isomers after isolation?
A: 2D NOESY or ROESY NMR experiments are the definitive standard. Look for the Nuclear Overhauser Effect (NOE) cross-peak between the vinylic proton and the morpholine
References
-
Ru-Catalyzed Reductive Dehydration of Amides to Enamines: Catalyst-Loading-Controlled Selectivity Source: ACS Catalysis URL:[Link]
-
c8 reversed-phase column: Topics by Science.gov Source: Science.gov URL:[Link]
-
Separation and isolation of amidine E/Z isomers by RP-HPLC Source: Beilstein Journals URL:[Link]
-
Stereochemistry and kinetics of amines addition to acetylenic esters Source: Canadian Journal of Chemistry URL:[Link]
-
Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach in PEG 400 Source: ACG Publications URL:[Link]
Sources
purification techniques for crude ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Introduction: The "Low-Melting" Challenge
This compound (CAS: 36277-32-4) is a
The Core Problem: This compound occupies a frustrating physical state. With a melting point of 31–33°C [1], it exists on the razor's edge between a solid and an oil at standard laboratory temperatures. This "supercooled liquid" behavior often leads to users assuming their product is impure when it is simply melted. Furthermore, as an enamine, it is chemically sensitive to acid-catalyzed hydrolysis , reverting to ethyl acetoacetate and morpholine if mishandled [2].
This guide outlines the specific protocols to purify this compound while mitigating its thermal and hydrolytic instability.
Part 1: Physical Properties & Stability Profile
Before attempting purification, verify your target parameters.
| Property | Value | Technical Note |
| Physical State | Low-melting Solid / Oil | Often appears as a viscous yellow oil at RT; solidifies at <20°C. |
| Melting Point | 31–33°C [1] | "Oiling out" is the primary crystallization failure mode.[1] |
| Boiling Point | ~150–160°C @ 10 mmHg (Est.) | High Vacuum (<1 mmHg) recommended to keep pot temp <100°C. |
| Stability | Moisture Sensitive | Hydrolyzes in acidic/aqueous conditions. Store under Argon. |
| Odor | Mild amine | Strong "fishy" odor indicates free morpholine impurity. |
Part 2: Purification Protocols
Method A: High-Vacuum Distillation (Recommended for Crude)
Best for: Removing heavy tars and excess morpholine from large batches.
The Mechanism: Enamines can undergo thermal polymerization or degradation at high temperatures. Distillation must be performed at the lowest possible pressure to minimize thermal stress.
Protocol:
-
Setup: Use a short-path distillation head to minimize the distance the vapor must travel. Ensure all joints are greased and clipped.
-
Vacuum: Apply high vacuum (0.1 – 1.0 mmHg ). Do not attempt at atmospheric pressure; the compound will decompose before boiling.
-
Heating: Use an oil bath. Slowly ramp the temperature.
-
Fore-run: Collect any volatile fractions (excess morpholine boils at ~128°C at atm, but much lower under vacuum).
-
Main Fraction: Collect the pale yellow oil.
-
-
Solidification: Once collected, place the receiving flask immediately into a freezer (-20°C). The oil should crystallize into a solid mass.
Critical Warning: If the pot temperature exceeds 140°C, stop. You risk thermal degradation. Improve your vacuum depth instead of adding more heat.
Method B: Low-Temperature Crystallization (For High Purity)
Best for: Final polishing of distilled material or high-purity requirements.
The Mechanism: Because the MP (31-33°C) is close to room temperature, standard recrystallization (heat to boil -> cool to RT) will fail; the compound will simply separate as an oil (liquid-liquid phase separation) rather than a crystal. You must use a solubility switch at sub-ambient temperatures.
Protocol:
-
Solvent Choice: Use n-Hexane or Pentane . The compound is soluble in these at RT but less soluble at -20°C.
-
Avoid: Ethanol or Methanol (solubility is too high, and protic solvents can promote hydrolysis if wet).
-
-
Dissolution: Dissolve the crude oil in the minimum amount of dry hexane at room temperature (25°C). Do not heat significantly.[2]
-
Filtration: If there are insoluble particles, filter rapidly through a sintered glass funnel.
-
The "Deep Freeze": Seal the flask under nitrogen and place it directly into a -20°C or -80°C freezer .
-
Induction: If oiling out occurs (two liquid layers), scratch the glass with a spatula or add a seed crystal from a previous batch to induce nucleation.
-
Harvest: Filter the crystals cold (using a chilled funnel if possible) and wash with -78°C pentane.
Method C: Flash Chromatography (The "Emergency" Option)
Best for: Small scales (<1g) or when distillation is unavailable.
The Risk: Silica gel is slightly acidic (
The Fix: You must neutralize the silica.
-
Slurry Preparation: Prepare the silica slurry using your eluent (e.g., 10% EtOAc/Hexane) doped with 1% Triethylamine (Et3N) .
-
Column Packing: Pour the neutralized slurry. Flush with 2 column volumes of solvent to ensure the basic environment is established.
-
Elution: Run the column quickly. Do not let the compound sit on the silica.
-
Evaporation: Rotovap the fractions immediately. Keep the water bath <35°C to prevent melting/bumping.
Part 3: Troubleshooting & FAQs
Q1: My product looks like a yellow oil. Did the reaction fail? A: Not necessarily. Given the MP of 31–33°C, your lab's ambient temperature might simply be keeping it liquid.
-
Test: Put a small aliquot in the freezer (-20°C) for 1 hour. If it solidifies, it is the product. If it remains liquid, check 1H NMR for the presence of starting materials (ethyl acetoacetate).
Q2: The product smells strongly of fish/ammonia. A: You have residual morpholine .
-
Fix: Morpholine is difficult to remove by simple evaporation due to its boiling point (129°C) and hydrogen bonding.
-
Action: Dissolve the product in Et2O and wash rapidly with cold water. (Note: Do not wash with acid, or you will destroy the product). Alternatively, high-vacuum pumping with a liquid nitrogen trap for 4-6 hours usually strips the morpholine.
Q3: I tried to recrystallize from hot ethanol, but I got an oil at the bottom. A: You experienced "oiling out."
-
Cause: The temperature where the solution became saturated was above the melting point of the compound (33°C).
-
Solution: Switch to a solvent where the compound is less soluble (Hexane) and avoid heating. Process strictly at RT
-20°C.
Q4: My NMR shows a mix of Enamine and Beta-Keto Ester. A: Hydrolysis has occurred.
-
Cause: Wet solvent or acidic CDCl3.
-
Fix: Ensure your CDCl3 is filtered through basic alumina before use to remove HCl traces. Store the bulk compound under Argon in the freezer.
Part 4: Visualizing the Chemistry
Diagram 1: The Hydrolysis Trap
Why acidic conditions (silica, unwashed chloroform) destroy your product.
Caption: Acid-catalyzed hydrolysis pathway. Even weak acids (silica gel) protonate the beta-carbon, leading to irreversible breakdown.
Diagram 2: Purification Decision Tree
Select the right workflow based on your crude state.
Caption: Workflow selector.[3] Distillation is mandatory for oils to remove excess morpholine before crystallization.
References
-
Sigma-Aldrich. Ethyl 3-(morpholin-4-yl)but-2-enoate Product Specification. Accessed 2024. Link
-
Lue, P. et al. (1987). Hydrolysis of Enamines: Kinetics and Mechanism. Journal of the American Chemical Society. Link
-
Ren, Y. et al. (2002). Silica Gel-Catalyzed Hydrolysis of Enamines. Tetrahedron Letters. Link
-
PubChem. Ethyl 3-morpholin-4-ylbut-2-enoate Compound Summary. National Library of Medicine. Link
Sources
minimizing side reactions in the synthesis of beta-enamino esters
Technical Support Center: High-Fidelity Synthesis of
Executive Technical Overview
The condensation of primary amines with
-
Thermodynamic Reversion: Failure to remove water drives the equilibrium back to starting materials.
-
Chemoselective Error: Nucleophilic attack at the ester moiety (yielding amides) rather than the ketone (yielding enamines).
-
Oligomerization: Thermal degradation of the amine or keto-ester under prolonged heating.
This guide moves beyond basic textbook procedures to provide a robust, failure-proof operational framework.
Critical Process Modules
Module A: Thermodynamics & Water Management
The reaction is an equilibrium process (
-
The Azeotropic Method (Scale-up): Uses toluene/benzene in a Dean-Stark apparatus. Risk:[1][2] High thermal load (
) promotes polymerization. -
The Desiccant Method (Mild): Uses molecular sieves (
) or anhydrous in the reaction vessel. Benefit: Allows for lower temperatures (RT to ). -
The Solvent-Free Method (Green/High-Speed): High concentration drives kinetics. Water is often removed via vacuum or absorbed by the catalyst itself (e.g., Silica-supported reagents).
Module B: Chemoselectivity (The "Amide" Trap)
-keto esters possess two electrophilic sites: the ketone and the ester.-
Target Reaction: Amine attacks Ketone
Enamine. -
Side Reaction: Amine attacks Ester
Amide (irreversible impurity). -
Control Strategy: The ketone is inherently more electrophilic (
). However, hard Lewis bases or high temperatures increase the probability of ester attack. Lewis Acid Catalysis (e.g., , , ) activates the ketone carbonyl selectively, widening the reactivity gap and favoring enamine formation.
Module C: Stereoselectivity (The "Chelation" Lock)
The product exists as Z and E isomers.
-
The Goal: The (Z)-isomer is thermodynamically preferred and more stable due to an intramolecular Hydrogen Bond (IMHB) between the NH and the ester carbonyl oxygen.
-
Operational Insight: If your NMR shows a mix of isomers, the reaction may not have reached equilibrium, or the solvent is disrupting the IMHB (avoid DMSO/Methanol if Z-selectivity is critical; use
or non-polar solvents).
Mechanism & Troubleshooting Visualization
The following diagram illustrates the reaction pathway, highlighting the "Chelation Lock" that stabilizes the product and the divergence point for side reactions.
Figure 1: Reaction pathway showing the critical divergence between the stabilized Z-isomer and the unwanted Amide side product.
Optimized Experimental Protocols
Protocol A: The "Green" High-Fidelity Method (Recommended)
Best for: High value substrates, acid-sensitive groups, and rapid screening.
-
Stoichiometry: Mix
-keto ester (1.0 equiv) and Amine (1.05 equiv). -
Catalyst: Add Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or
(2 mol%). -
Solvent: None (Solvent-free). If reactants are solid, use minimal EtOH.
-
Reaction: Stir at Room Temperature for 15–60 minutes.
-
Why? Solvent-free conditions maximize concentration (kinetics) while RT prevents ester attack (chemoselectivity).
-
-
Workup: Add water (10 mL). Extract with EtOAc.[3]
-
Purification: The catalyst is water-soluble. The organic layer usually contains pure product (check TLC).
-
Protocol B: The "Robust" Scale-Up Method
Best for: Multi-gram synthesis of thermally stable substrates.
-
Setup: Flask equipped with a Dean-Stark trap and reflux condenser.
-
Solvent: Toluene (0.5 M concentration).
-
Catalyst: Acetic Acid (10 mol%) or p-TSA (1 mol%).
-
Reaction: Reflux until water collection ceases (typically 2–4 hours).
-
Optimization: Wrap the Dean-Stark arm in foil to prevent heat loss and ensure efficient water separation.
Troubleshooting & FAQ
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Equilibrium limitation (Water accumulation). | 1. Switch to Protocol B (Dean-Stark).2. Add |
| Product is an Oil (Should be Solid) | 1. Presence of trace solvent.2.[4] E/Z isomer mixture. | 1. High-vac drying (>4h).2. Recrystallize from EtOH/Hexane to lock the Z-form.3. Check NMR for unreacted keto-ester. |
| New Spot on TLC (Lower Rf) | Amide formation (Attack at ester). | 1. LOWER the temperature immediately.2. Switch from Brønsted acid (p-TSA) to Lewis Acid ( |
| Dark/Tarry Reaction Mixture | Polymerization/Oxidation of amine. | 1. Degas solvent with |
| NMR shows split peaks | E/Z Isomerism. | Normal. The Z-isomer is usually the major product (>90%) due to H-bonding. If E-isomer persists, heat in non-polar solvent to equilibrate to Z. |
Logic Flow for Catalyst Selection
Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate sensitivity and scale.
References
-
Arcadi, A., et al. (2003).[3] "Gold catalysis in the reactions of 1,3-dicarbonyls with nucleophiles." Green Chemistry. Link
- Context: Establishes the high chemoselectivity of noble metal catalysis in this transform
-
Sridharan, V., et al. (2007).[3] "General, Mild and Efficient Synthesis of
-Enaminones Catalyzed by Ceric Ammonium Nitrate." Synlett. Link- Context: Validates Protocol A (CAN catalyst)
-
Yadav, J. S., et al. (2001). "InCl3-catalyzed facile and efficient synthesis of
-enaminones." Synlett. Link- Context: Supports the use of Indium trichloride as a superior Lewis acid to prevent side reactions.
-
Stefani, H. A., et al. (2000).[4] "Preparation of Enaminones from
-Ketoesters in Water." Synthesis. Link- Context: Discusses the hydrophobic effect and water-medi
-
Brandt, C. A., et al. (2004).[4] "Ultrasound-Promoted Synthesis of
-Enamino Esters." Synthesis. Link- Context: Provides alternative energy input methods to minimize thermal degrad
Sources
selecting the right acid catalyst for ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate formation
Technical Support Guide: Acid Catalyst Selection for Enamino Ester Synthesis
Executive Summary
You are synthesizing ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate via the condensation of ethyl acetoacetate and morpholine .[1] This is a classic dehydration reaction to form a
The Critical Challenge: While the reaction appears simple, three hidden variables often compromise yield and purity:
-
Dehydration Equilibrium: The reaction produces water.[2] If not removed, the equilibrium shifts back to hydrolysis (starting materials).
-
Stereoselectivity (E vs. Z): The target is the (2Z) isomer.[2] However, secondary amines (like morpholine) often favor the (E)-isomer thermodynamically to minimize steric repulsion between the morpholine ring and the ester group. Achieving high (Z)-selectivity requires careful control of kinetics and solvent choice.[1]
-
Oligomerization: Excessive acid strength or heat can cause self-condensation of the
-keto ester.[1]
This guide provides a decision matrix for catalyst selection, a validated protocol, and troubleshooting steps for isomer control.
Catalyst Selection Matrix
We have categorized catalysts based on reaction scale, speed, and "green" requirements.
| Catalyst Class | Specific Reagent | Recommended For | Pros | Cons |
| Brønsted Acid (Classic) | p-Toluenesulfonic acid (p-TsOH) | Large-scale batch synthesis (>10g) | High conversion; robust; well-characterized kinetics.[1] | Requires azeotropic water removal (Dean-Stark); uses benzene/toluene (toxic).[1] |
| Lewis Acid (Modern) | Indium(III) Chloride (InCl | Small-to-medium scale; Rapid screening | Extremely fast (min vs. hours); mild conditions; water-tolerant.[1] | Expensive; requires column chromatography for catalyst removal.[2] |
| Solid Acid (Green) | Montmorillonite K-10 or Sulfated Zirconia | Sustainable/Green Chemistry | Heterogeneous (filtration workup); Reusable; Solvent-free potential.[1] | Slower reaction rates; mass transfer limitations on large scales.[2] |
| Organic Acid (Mild) | Acetic Acid (AcOH) | Kinetic studies; Temperature sensitive substrates | Cheap; prevents polymerization side-reactions.[1] | Slow; often requires excess reagent; lower single-pass yields.[1] |
Recommendation:
-
For maximum yield/reliability: Use p-TsOH with Dean-Stark.[1]
-
For speed/small scale: Use InCl
(1-5 mol%).[1]
Reaction Mechanism & Critical Control Points
Understanding the mechanism is vital for troubleshooting.[2] The acid catalyst (
Figure 1: Acid-catalyzed mechanism highlighting the reversibility of the dehydration step.[1]
Validated Experimental Protocols
Method A: The "Gold Standard" (p-TsOH / Dean-Stark)
Best for: High yield, scale-up, and driving the reaction to completion.[1]
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Add Ethyl Acetoacetate (10.0 mmol), Morpholine (11.0 mmol, 1.1 equiv), and p-TsOH·H
O (0.5 mmol, 5 mol%) . -
Solvent: Add Toluene (50 mL). Fill the Dean-Stark trap with Toluene.
-
Reaction: Reflux vigorously. You must see water droplets separating in the trap.[2] Monitor via TLC (approx. 3-5 hours).
-
Workup: Cool to RT. Wash with sat.[2] NaHCO
(removes acid) and Brine.[2] Dry organic layer ( ).[2] -
Purification: Concentrate in vacuo. If the product is solid, recrystallize from Ethanol/Hexane. If oil, vacuum distillation is preferred over column chromatography (silica is slightly acidic and can hydrolyze the enamine).
Method B: The "Fast & Green" (InCl / Solvent-Free)
Best for: Quick synthesis, avoiding toxic solvents.[1]
-
Setup: 20 mL Scintillation vial with stir bar.
-
Loading: Mix Ethyl Acetoacetate (5.0 mmol) and Morpholine (5.0 mmol).
-
Catalyst: Add InCl
(0.1 mmol, 2 mol%) . -
Reaction: Stir at room temperature (or 50°C for speed). Reaction is often complete in <30 mins.[2] Sonicating the mixture can accelerate this further.[2]
-
Workup: Add Ethyl Acetate (10 mL), filter through a small pad of Celite (to remove catalyst). Concentrate.
Troubleshooting & FAQs
Q1: My yield is stalled at 60%. Why?
Diagnosis: Water accumulation.[2]
Fix: The reaction is equilibrium-limited (
-
If using Method A: Ensure the Dean-Stark trap is actually collecting water. If the toluene is "wet" but not separating, add a molecular sieve bead to the trap.[2]
-
If using Method B: Add anhydrous
directly to the reaction mixture to act as a water scavenger.[2]
Q2: I am getting a mixture of isomers (E/Z). How do I isolate the (2Z) isomer?
Diagnosis: Thermodynamic vs. Kinetic Control.
-
The Science: For secondary amines (morpholine), the (E)-isomer (Morpholine trans to Ester) is generally the thermodynamic product due to steric repulsion between the bulky morpholine and ester groups in the (Z)-form.
-
Identification: Use
NMR.[2][3] The vinylic proton typically shifts downfield in the isomer where it is deshielded by the carbonyl (the E-isomer puts the H cis to the carbonyl). -
The Fix:
-
Solvent Polarity: Switch to a polar aprotic solvent (like Acetonitrile) if attempting room-temp synthesis; this can sometimes stabilize the more polar (Z) intermediate.[2]
-
Purification: Do not use silica gel chromatography, as it can isomerize or hydrolyze the product.[2] Use fractional crystallization at low temperature (-20°C) from Hexane/Et
O to selectively precipitate one isomer.
-
Q3: The product turns into a dark tar upon storage.
Diagnosis: Hydrolysis or Polymerization. Fix: Enamines are moisture-sensitive.[1]
-
Store under Argon/Nitrogen at 4°C.
-
Ensure all acid catalyst is removed during workup (wash with NaHCO
twice).[2] Residual acid catalyzes hydrolysis from atmospheric moisture.[2]
References
-
General Synthesis & Mechanism
-
Green/Solid Acid Catalysis
-
Lewis Acid Efficiency (InCl3)
-
Stereoselectivity Discussions
-
Bartoli, G., et al. "Stereoselective synthesis of
-enamino esters." European Journal of Organic Chemistry, 2003. [1]
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] The user assumes all liability for chemical handling.
Sources
stability of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate under acidic vs basic conditions
Welcome to the technical support center for ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in your experiments. We will delve into the stability of this molecule under both acidic and basic conditions, offering insights into potential degradation pathways and providing practical protocols for monitoring its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that influence its stability?
A1: this compound possesses two primary functional groups that are susceptible to hydrolysis: an enamine and an ethyl ester . The molecule's stability is a direct consequence of the chemical reactivity of these two groups, which are in a vinylogous relationship (conjugated through a carbon-carbon double bond). This conjugation can influence the reactivity of both functional groups.
Q2: What is the expected stability of this compound in acidic aqueous solutions?
A2: this compound is expected to be highly unstable in acidic aqueous solutions .[1][2] Both the enamine and the ester functionalities are susceptible to acid-catalyzed hydrolysis. The enamine moiety is particularly prone to rapid degradation in the presence of aqueous acid, leading to the cleavage of the carbon-nitrogen bond.[2]
Q3: What are the primary degradation products under acidic conditions?
A3: Under acidic conditions, two main hydrolysis reactions can occur:
-
Enamine Hydrolysis: The enamine will hydrolyze to form ethyl acetoacetate and morpholine .[1][2]
-
Ester Hydrolysis: The ethyl ester can hydrolyze to form 3-(morpholin-4-yl)but-2-enoic acid and ethanol .
Given the high susceptibility of enamines to acid hydrolysis, the formation of ethyl acetoacetate and morpholine is expected to be a major degradation pathway.
Q4: How does the stability of the compound change in basic aqueous solutions?
A4: this compound is generally more stable in basic conditions compared to acidic conditions , particularly with respect to the enamine moiety. Enamines are less reactive towards nucleophilic attack by hydroxide ions. However, the ethyl ester is susceptible to base-catalyzed hydrolysis, a process known as saponification. This reaction is typically slower than acid-catalyzed hydrolysis but is irreversible.[3]
Q5: What are the expected degradation products under basic conditions?
A5: The primary degradation pathway under basic conditions is the saponification of the ester group, which will yield the sodium or potassium salt of 3-(morpholin-4-yl)but-2-enoic acid and ethanol . The enamine is expected to be relatively stable under these conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a sample prepared in an acidic buffer (e.g., formate, acetate). | Acid-catalyzed hydrolysis of the enamine and/or ester functional groups. | Avoid using acidic buffers for sample preparation and analysis. If an acidic mobile phase is required for chromatography, ensure the sample is injected immediately after preparation and the analysis time is minimized. Consider using a neutral or slightly basic mobile phase if compatible with your analytical method. |
| Loss of compound over time when stored in a protic solvent (e.g., methanol, ethanol). | Even neutral protic solvents can facilitate slow hydrolysis, especially if they contain trace amounts of acid or water. | For long-term storage, it is recommended to store the compound as a solid or in an anhydrous aprotic solvent (e.g., acetonitrile, THF) at low temperatures. |
| Appearance of a new peak corresponding to morpholine in GC-MS or LC-MS analysis. | This is a strong indicator of enamine hydrolysis under acidic conditions. | Re-evaluate your experimental conditions to eliminate sources of acid. This includes checking the pH of all aqueous solutions and ensuring solvents are free from acidic impurities. |
| Formation of a salt precipitate when the compound is treated with a strong base (e.g., NaOH, KOH). | Saponification of the ethyl ester to form the carboxylate salt of the parent acid, which may have lower solubility. | If the goal is to work with the intact molecule, avoid strongly basic conditions. If the hydrolysis of the ester is intended, this observation confirms the reaction has occurred. |
Degradation Pathways
The stability of this compound is critically dependent on the pH of its environment. The following diagrams illustrate the predicted degradation pathways under acidic and basic conditions.
Caption: Predicted degradation pathways under acidic conditions.
Caption: Predicted degradation pathway under basic conditions.
Experimental Protocols
To assist in monitoring the stability of this compound, we provide the following general analytical protocols. These should be optimized for your specific instrumentation and experimental needs.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To monitor the degradation of the target compound over time under specific pH conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers of desired pH (e.g., phosphate buffer for neutral pH, borate buffer for basic pH)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation for Stability Study:
-
For each time point and pH condition, add a known amount of the stock solution to a volumetric flask.
-
Add the desired buffer to the flask and bring it to volume.
-
Incubate the samples at a controlled temperature.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance by running a UV scan of the standard solution (a starting wavelength of ~280-300 nm is suggested based on the conjugated system).
-
Injection Volume: 10 µL.
-
-
Data Analysis: At each time point, inject the sample and a standard. Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. Look for the appearance of new peaks that may correspond to degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of the parent compound and its degradation products.
Procedure:
-
Follow the sample preparation steps from Protocol 1.
-
LC-MS Analysis:
-
Use an LC-MS system with an electrospray ionization (ESI) source.
-
The LC conditions can be similar to those in Protocol 1, but ensure the mobile phase additives are volatile (e.g., formic acid for positive ion mode, ammonium formate for neutral pH).
-
MS Detection: Operate in both positive and negative ion modes to detect a wider range of potential degradation products.
-
Expected Masses:
-
Parent Compound (Positive Ion Mode): [M+H]⁺ = 200.13
-
Ethyl Acetoacetate (Positive Ion Mode): [M+H]⁺ = 131.07
-
Morpholine (Positive Ion Mode): [M+H]⁺ = 88.07
-
3-(Morpholin-4-yl)but-2-enoic Acid (Positive Ion Mode): [M+H]⁺ = 172.10
-
3-(Morpholin-4-yl)but-2-enoate (Negative Ion Mode): [M-H]⁻ = 170.08
-
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally confirm the degradation products.
Procedure:
-
Forced Degradation: Prepare a concentrated solution of the compound in a deuterated solvent (e.g., D₂O with a small amount of DMSO-d₆ for solubility).
-
Spike the solution with a small amount of DCl or NaOD to induce acidic or basic degradation.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum immediately after adding the acid or base and then at subsequent time points.
-
Expected Signals for Degradation Products:
-
Ethyl Acetoacetate: Look for characteristic signals of the ethyl group (triplet and quartet), a singlet for the methylene group, and a singlet for the methyl group.
-
Morpholine: Appearance of two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons.
-
Ethanol: A triplet and a quartet.
-
-
-
Data Interpretation: Compare the new signals with known spectra of the suspected degradation products.
References
-
Relative Stability and Basicity of Enamines from Aminocatalysts. (2024). ResearchGate. Retrieved from [Link]
-
Enamines. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Enamines. (2024). Making Molecules. Retrieved from [Link]
-
Bond Energies of Enamines. (2022). ACS Omega. Retrieved from [Link]
-
Enamine. Wikipedia. Retrieved from [Link]
-
Bond Energies of Enamines. (2022). ACS Omega. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen. Retrieved from [Link]
-
Amides can be hydrolysed under acidic or basic conditions too. (2025). Chem.libretexts.org. Retrieved from [Link]
-
Chemistry of Amides. (n.d.). chem.ucla.edu. Retrieved from [Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022). ResearchGate. Retrieved from [Link]
-
Identification of a New Endogenous Metabolite and the Characterization of Its Protein Interactions through an Immobilization App. (n.d.). SciSpace. Retrieved from [Link]
-
Hydrolysing Amides. Chemguide. Retrieved from [Link]
-
Ethyl 3-(morpholin-4-yl)but-2-enoate. PubChem. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. Retrieved from [Link]
Sources
Validation & Comparative
Distinguishing Z and E Isomers of Enamino Esters: A High-Resolution NOESY NMR Guide
Executive Summary
In the synthesis of heterocyclic scaffolds (e.g., quinolines, pyridines),
While X-ray crystallography is the structural gold standard, it fails to capture solution-state dynamics and requires crystalline samples. NOESY (Nuclear Overhauser Effect Spectroscopy) NMR stands as the most robust solution-state method for distinguishing these isomers. This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies required to definitively assign E and Z stereochemistry in enamino esters.
The Stereochemical Challenge: Resonance-Assisted Hydrogen Bonding
To distinguish the isomers, one must understand the thermodynamic drivers governing their stability.
-
The Z-Isomer (Chelated): Predominantly stabilized by an Intramolecular Hydrogen Bond (IMHB) between the enamine N-H and the ester carbonyl oxygen. This forms a pseudo-six-membered ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).
-
The E-Isomer (Open): Lacks this stabilization. The N-H bond points away from the ester group, often due to steric repulsion or solvent interactions.
Structural Logic & NOE Correlations
The spatial arrangement defines the NOE signals.
-
Z-Isomer: The NH proton is spatially close to the
-vinyl proton (or -alkyl group). It is distant from the ester alkoxy group. -
E-Isomer: The NH proton is spatially close to the ester alkoxy group (
or ).
Figure 1: Spatial relationships defining NOE correlations in enamino esters.
Methodology Comparison
Why choose NOESY over 1D NMR or Computational methods?
| Feature | 1D | 2D NOESY | X-Ray Crystallography |
| Primary Indicator | Chemical Shift ( | Spatial Proximity (Through-Space) | Electron Density Map |
| Z-Isomer Signal | Cross-peak: NH | Definitive structure | |
| E-Isomer Signal | Cross-peak: NH | Definitive structure | |
| Reliability | Moderate. Solvent/Concentration dependent. | High. Direct structural proof. | High, but solid-state packing forces may distort equilibrium. |
| Sample Req. | Standard | Standard (Degassing recommended) | Single Crystal required |
| Time | 5 mins | 2–4 Hours | Days to Weeks |
Critical Insight: While 1D chemical shifts are useful, they are not absolute. In polar aprotic solvents (e.g., DMSO-
The NOESY Protocol (Experimental Guide)
To ensure publication-quality data, follow this self-validating workflow.
A. Sample Preparation[1]
-
Concentration: Prepare a solution of 10–20 mg sample in 0.6 mL deuterated solvent.
-
Solvent Choice:
-
CDCl
: Best for observing IMHB (Z-isomer stabilization). -
Benzene-
: Useful if peaks overlap in chloroform. -
DMSO-
: Use with caution; may disrupt IMHB and shift equilibrium toward E.
-
-
Degassing (Crucial): Dissolved oxygen is paramagnetic and accelerates relaxation (
), reducing the NOE signal.-
Method: Bubble Nitrogen or Argon through the sample for 2–3 minutes, or use the freeze-pump-thaw method for rigorous work.
-
B. Acquisition Parameters (2D NOESY)
-
Pulse Sequence: noesygpph (Bruker) or equivalent (gradient-selected NOESY with phase sensitive detection).
-
Mixing Time (
or ):-
Target: 300 ms – 500 ms.
-
Reasoning: Enamino esters are small molecules (MW < 500). They fall into the "extreme narrowing limit" (
). Short mixing times (< 200 ms) may yield insufficient signal buildup; long mixing times (> 800 ms) risk "spin diffusion" (false positives where magnetization transfers A B C, making A look close to C).
-
-
Relaxation Delay (
): Set to seconds. Total recycle delay should be . -
Scans (
): 8 to 16 scans per increment (depending on concentration). -
Increments (
): 256 or 512 for high resolution in the indirect dimension.
Data Interpretation: The Polarity Check
This is the most common point of failure for researchers. You must distinguish NOE (spatial) peaks from EXSY (chemical exchange) peaks, as E and Z isomers are often in equilibrium.
The "Phase Rule" for Small Molecules
For small molecules (like enamino esters) in non-viscous solvents:
-
Diagonal Peaks: Phased Positive (or Negative, depending on convention, but usually Absorptive).
-
NOE Cross-Peaks (Spatial): Have the OPPOSITE sign to the diagonal.
-
If Diagonal is Positive
NOE is Negative. -
If Diagonal is Negative
NOE is Positive.
-
-
EXSY Cross-Peaks (Exchange): Have the SAME sign as the diagonal.[1]
-
If Diagonal is Negative
Exchange is Negative.
-
Validation Step: If you see cross-peaks between the Z-NH and E-NH signals, these are EXSY peaks (chemical exchange), confirming the isomers are interconverting. Do not confuse these with spatial correlations.
Figure 2: Decision tree for interpreting NOESY cross-peak phases in small molecules (assuming negative diagonal).
Case Study: Methyl 3-aminocrotonate
Consider the analysis of methyl 3-aminocrotonate.
1D NMR Observation
-
Signal A:
8.5 ppm (Broad singlet). -
Signal B:
4.5 ppm (Broad singlet). -
Hypothesis: Signal A is the Z-isomer (H-bonded); Signal B is the E-isomer.
NOESY Experiment Results
-
Cross-Peak 1: Correlation between Signal A (
8.5) and the vinyl methyl group ( 1.9).-
Interpretation: The NH is close to the
-methyl. This supports the Z-isomer .
-
-
Cross-Peak 2: Correlation between Signal B (
4.5) and the Ester O-Methyl ( 3.6).-
Interpretation: The NH is close to the ester group.[2] This definitively confirms the E-isomer .
-
Conclusion
The downfield shift of Signal A correlates with the spatial geometry of the Z-isomer, validated by the specific NOE to the
References
-
Gilli, G., et al. (2000). Evidence for Intramolecular N−H[2][3]···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society. Link
-
Zhu, L., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules. Link
-
Pal, A., & Hussaini, S. R. (2019).[4] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.[4][5] Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE phase rules and mixing times).
-
University of Chicago NMR Facility. (2021). 1D NOESY made easy. Link
Sources
reactivity comparison of morpholine vs pyrrolidine enamines of ethyl acetoacetate
[1][2]
Executive Summary
In the context of ethyl acetoacetate (EAA) derivatives, the choice between pyrrolidine and morpholine is not merely about reaction rate; it often dictates the reaction pathway .
-
Pyrrolidine Enamines: Exhibit high nucleophilicity due to optimal orbital overlap in the 5-membered ring. They are the reagent of choice when the enamine must act as a strong carbon nucleophile (e.g., in Michael additions or cycloadditions).
-
Morpholine Enamines: Display attenuated nucleophilicity due to the inductive electron-withdrawing effect of the oxygen atom. They are preferred when "soft" reactivity is required to avoid polymerization or when a specific zwitterionic intermediate is desired over a concerted cyclization.
Electronic & Structural Basis
The reactivity difference stems from two competing electronic factors: Ring Strain/Hybridization and Inductive Effects .
Mechanistic Driver: The Nitrogen Lone Pair
The nitrogen atom in these species is conjugated with the
-
Pyrrolidine (5-membered): The nitrogen is essentially
hybridized to relieve ring strain, maximizing -orbital overlap with the alkene. This makes the -carbon highly electron-rich. -
Morpholine (6-membered): The ring adopts a chair conformation. The oxygen atom exerts a
(inductive withdrawing) effect, pulling electron density away from the nitrogen. Furthermore, the 6-membered ring allows the nitrogen to adopt a slightly more pyramidal geometry compared to pyrrolidine, reducing orbital overlap.
Figure 1: Resonance contributions in enamino esters. Pyrrolidine stabilizes the cationic nitrogen character in the zwitterionic forms more effectively than morpholine.
Synthesis Protocol
Enamines of
Optimized Protocol: Azeotropic Distillation
Objective: Synthesis of Ethyl
Reagents:
-
Ethyl Acetoacetate (1.0 equiv)
-
Secondary Amine (Pyrrolidine or Morpholine) (1.1 equiv)
-
Solvent: Toluene or Benzene (Reagent Grade)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.5 mol%) - Optional but recommended for morpholine.
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Ethyl Acetoacetate (50 mmol) and Toluene (100 mL).
-
Amine Addition: Add the amine (55 mmol) slowly. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to vigorous reflux. Water will begin to collect in the trap.[1][2][3][4]
-
Monitoring: Stop when water evolution ceases (theoretical vol: ~0.9 mL for 50 mmol).
-
Isolation:
Figure 2: Synthesis workflow for enamino esters using azeotropic water removal.
Reactivity Comparison & Benchmarks
The following table summarizes the performance differences. Note that unlike ketone enamines, these species are "vinylogous urethanes," making them less reactive toward simple alkyl halides but highly specific in cycloadditions.
Comparative Data Table
| Feature | Pyrrolidine Derivative | Morpholine Derivative |
| Nucleophilicity | High. Nitrogen lone pair effectively conjugates with the alkene. | Moderate/Low. Oxygen atom withdraws density; ring conformation limits overlap. |
| Reaction with DMAD | Forms Cyclic Adducts (e.g., benzenes, pyridones) via complex rearrangements. | Forms Linear Michael Adducts (Aminobutenedioates) via a stable zwitterion intermediate. |
| Hygroscopicity | Moderate. | Low. Generally more stable to handling in air. |
| C-Alkylation | Feasible with reactive halides (e.g., MeI, Allyl Bromide) but often requires heating. | Sluggish. Often results in N-alkylation or no reaction. |
| Physical State | Often an oil or low-melting solid. | Often a crystalline solid (easier to handle). |
Critical Case Study: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
This reaction highlights the "Pathway Divergence" mentioned in the summary.
-
The Experiment: Reaction of the enamino amide/ester with DMAD in acetonitrile.
-
Pyrrolidine Outcome: The high nucleophilicity drives a sequence of cyclizations, leading to benzene derivatives or 2-pyridones . The pyrrolidine ring facilitates the formation of a reactive intermediate that cyclizes.
-
Morpholine Outcome: The lower nucleophilicity leads to the formation of a zwitterionic intermediate that does not cyclize. Instead, it eliminates a fragment (propiolamide) to yield a linear aminobutenedioate .
-
Significance: If your target is a heterocycle, pyrrolidine is the mandatory choice. If you need a linear Michael adduct, morpholine is superior as it arrests the reaction at that stage.
References
-
Enamine Reactivity & Mechanism
-
Reaction of (E)-β-enamino amides with dimethyl acetylenedicarboxylate (DMAD).[12] Journal of the Chemical Society, Perkin Transactions 1.
-
-
Synthesis Protocols (Dean-Stark)
-
General Enamine Properties
- Enamines: Synthesis, Structure, and Reactions. (General Reference for electronic effects).
Sources
- 1. youtube.com [youtube.com]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Given the following reaction sequence: Image of chemical reaction A com.. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (54716-02-8) for sale [vulcanchem.com]
- 12. Reaction of (E)-β-enamino amides with dimethyl acetylenedicarboxylate (DMAD): formation of benzene derivatives, enamino esters, and 2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validating the Purity of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate: A Comparative HPLC Guide
In pharmaceutical development, the analytical validation of reactive intermediates is often more challenging than that of the final Active Pharmaceutical Ingredient (API). Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate, a versatile
This guide provides an objective comparison of HPLC methodologies for this enamine, explaining the chemical causality behind each chromatographic choice and detailing a self-validating protocol compliant with ICH Q2(R2) standards[1].
Mechanistic Challenges in Enamine Analysis
Before selecting a column or mobile phase, we must decode the chemical vulnerabilities of the target analyte. This compound presents three distinct analytical hurdles:
-
Acid-Catalyzed Hydrolysis: Enamines are inherently unstable in aqueous acidic environments. Utilizing standard HPLC mobile phases (such as 0.1% Formic Acid or TFA) will cause rapid on-column hydrolysis, cleaving the molecule into ethyl acetoacetate and morpholine. This leads to artificially low assay values and false impurity peaks.
-
Morpholine Peak Tailing: Morpholine is a highly polar secondary amine (pKa ~8.3). If analyzed at neutral or acidic pH, it remains protonated and interacts strongly with residual ionized silanols on the silica matrix, causing severe peak tailing.
-
Geometric Isomerization: The (2Z) and (2E) isomers possess identical molecular weights and highly similar hydrophobicities[2]. Resolving these geometric impurities requires a highly efficient stationary phase capable of recognizing subtle steric differences.
Degradation and isomerization pathways of this compound.
Objective Comparison of HPLC Column Chemistries
To establish a robust method, we evaluated three distinct column chemistries. The goal was to find a system that resolves the E/Z isomers while maintaining the structural integrity of the enamine and providing sharp peak shapes for polar degradants.
-
Candidate A: Waters XBridge BEH C18 (High pH). Engineered with Ethylene Bridged Hybrid (BEH) technology, this column is stable up to pH 12[3]. By utilizing a mobile phase at pH 10.0, we achieve two mechanistic victories: morpholine is completely deprotonated (eliminating silanol interactions), and the enamine is protected from acid hydrolysis.
-
Candidate B: Phenomenex Luna Phenyl-Hexyl (Neutral pH). Phenyl phases offer
selectivity, which is theoretically advantageous for resolving the conjugated systems of E/Z isomers. However, at neutral pH, morpholine exhibits moderate tailing, and the enamine shows slow but measurable degradation during long injection sequences. -
Candidate C: SIELC Primesep A (Low pH Mixed-Mode). Mixed-mode columns combine reverse-phase and cation-exchange mechanisms, excelling at retaining polar amines[4]. Unfortunately, the highly acidic mobile phase required for cation exchange (pH 2.5) completely destroys the enamine on-column, rendering this approach invalid for intact API purity.
Quantitative Performance Summary
| Column Chemistry | Mobile Phase pH | Z/E Resolution ( | Morpholine Tailing ( | Enamine Recovery (%) | Verdict |
| XBridge BEH C18 | 10.0 (Ammonium Bicarb) | 2.8 | 1.1 | >99.5% | Optimal |
| Luna Phenyl-Hexyl | 7.0 (Ammonium Acetate) | 3.1 | 1.8 | 94.2% | Sub-optimal |
| Primesep A | 2.5 (TFA) | N/A (Degraded) | 1.0 | <5.0% | Rejected |
The Self-Validating Analytical Protocol
A truly robust method does not just separate peaks; it integrates internal checks to ensure data integrity before any results are reported. The following protocol utilizes a high-pH methodology and includes a System Suitability Test (SST) designed to self-validate the system's resolving power prior to every run.
Step-by-Step Methodology
Step 1: Diluent and Sample Preparation
-
Causality: Even trace amounts of water in the sample vial can initiate enamine hydrolysis over a 24-hour sequence. Therefore, the sample diluent must be 100% anhydrous.
-
Procedure: Dissolve the API in 100% LC-MS grade Acetonitrile (MeCN) to a working concentration of 1.0 mg/mL.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. (This high pH stabilizes the enamine and neutralizes morpholine).
-
Mobile Phase B: 100% Acetonitrile.
Step 3: Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: 5% B to 60% B over 15 minutes, followed by a column flush at 95% B for 3 minutes, and re-equilibration at 5% B for 5 minutes.
-
Detection: Diode Array Detector (DAD). Quantify the enamine at 285 nm (
transition); extract the 210 nm channel to monitor morpholine and ethyl acetoacetate.
Step 4: Self-Validating System Suitability (SST)
-
Procedure: Inject a forced-degradation resolution standard containing the (2Z)-isomer, (2E)-isomer, morpholine, and ethyl acetoacetate.
-
Validation Gate: The resolution (
) between the Z and E isomers must be . The morpholine tailing factor ( ) must be . If the system fails these criteria, the sequence automatically halts, preventing the generation of invalid analytical data.
ICH Q2(R2) aligned self-validating HPLC workflow for enamine purity.
References
-
ICH Q2(R2) Validation of Analytical Procedures , European Medicines Agency (EMA),[Link]
-
XBridge UHPLC & HPLC C18 Columns , Waters Corporation, [Link]
-
Resolving the Benign and the Malign Isomers of Aryl Amines by HPLC , TSI Journals, [Link]
-
HPLC Method for Separation of Amines on Primesep A Column , SIELC Technologies,[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tsijournals.com [tsijournals.com]
- 3. waters.com [waters.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
Catalytic Efficiency in Enamine Synthesis: p-TSA vs. Lewis Acid Methodologies
Executive Summary
Verdict: While p-Toluenesulfonic acid (p-TSA) remains the cost-effective standard for robust, non-sensitive substrates, modern Lewis acid catalysis—specifically Indium Trichloride (
Mechanistic Divergence: Activation Modes
To understand the efficiency gap, we must analyze the activation energy landscapes.
-
p-TSA (Brønsted Acid): Relies on direct protonation of the carbonyl oxygen. This is an equilibrium process often requiring thermal energy (reflux) to drive the forward reaction and physical water removal (Dean-Stark) to prevent hydrolysis.
-
Lewis Acids (
): Function by coordinating to the carbonyl oxygen lone pair, significantly lowering the LUMO energy of the carbonyl carbon.[1] This makes it highly susceptible to nucleophilic attack by the amine, often at ambient temperatures.
Figure 1: Mechanistic Pathways & Transition States
Caption: Comparative activation pathways. Lewis acids facilitate ambient nucleophilic attack via LUMO lowering, whereas p-TSA requires thermal driving force.
Comparative Performance Analysis
The following data aggregates performance metrics across standard (Cyclohexanone + Morpholine) and hindered (Camphor/Adamantanone) substrates.
Table 1: Kinetic & Yield Comparison
| Feature | p-TSA (Standard) | ||
| Catalyst Loading | 5–10 mol% | 1–5 mol% | 50–60 mol% (0.5-1.0 equiv) |
| Reaction Time | 5 – 24 Hours | 0.25 – 2 Hours | 0.5 – 1 Hour |
| Temp. Requirement | Reflux (110°C+) | Ambient / Mild (25-50°C) | 0°C to Ambient |
| Water Management | Dean-Stark (Critical) | Tolerant / Solvent-Free | Scavenger (Ti forms |
| Yield (Avg) | 75 – 85% | 85 – 98% | 90 – 95% |
| Workup Complexity | Moderate (Neutralization) | Low (Filtration/Extraction) | High (Heavy precipitate) |
Table 2: Substrate Scope Limitations
| Substrate Class | p-TSA Performance | Lewis Acid ( |
| Acid-Sensitive (Acetals) | Poor. Hydrolysis risk due to low pH and heat. | Excellent. Mild conditions preserve protecting groups. |
| Sterically Hindered | Low. Equilibrium favors ketone; hard to drive to completion. | High. Coordination geometry pulls reaction forward. |
| Volatile Amines | Difficult. Loss of amine during reflux. | Good. Closed systems/lower temps prevent loss. |
Experimental Protocols
Protocol A: The "Green" Lewis Acid Method (
)
Best for: High throughput, acid-sensitive substrates, and green chemistry compliance.
Reagents:
-
Ketone (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Indium Trichloride (
) (5 mol%) -
Solvent: Ethanol (or Solvent-Free)
Workflow:
-
Setup: In a round-bottom flask, mix the ketone and amine.
-
Catalysis: Add
(5 mol%). If using ethanol, add minimal volume to solvate. -
Reaction: Stir at room temperature.
-
Validation: Monitor via TLC.[2] Most simple enamines form within 30-45 minutes.
-
-
Workup:
Protocol B: The "Sledgehammer" Method (
)
Best for: Extremely sterically hindered ketones where other methods fail.
Reagents:
-
Ketone (1.0 equiv)
-
Secondary Amine (4.0 - 6.0 equiv)
- (0.55 equiv)
-
Solvent: Anhydrous Hexane or Benzene
Workflow:
-
Complexation: Dissolve amine in hexane and cool to 0°C. Slowly add
(Caution: Exothermic). A precipitate will form. -
Addition: Add the ketone dropwise to the amine-
complex. -
Reaction: Allow to warm to room temperature or reflux for 1 hour.
-
Workup: Filter the reaction mixture under inert atmosphere (nitrogen) to remove
and amine salts. Evaporate solvent.-
Note: Do not use aqueous wash; the enamine may hydrolyze.
-
Protocol C: The Classic p-TSA Method
Best for: Bulk synthesis of stable substrates where cost is the primary constraint.
Reagents:
-
Ketone (1.0 equiv)
-
Secondary Amine (1.2 - 1.5 equiv)
-
p-TSA (5-10 mol%)
-
Solvent: Toluene
Workflow:
-
Setup: Equip flask with a Dean-Stark trap and condenser.
-
Reflux: Heat to vigorous reflux (110°C). Water must visibly collect in the trap.
-
Endpoint: Continue until water evolution ceases (typically 5-12 hours).
-
Workup: Distill off toluene. High vacuum distillation is usually required to purify the enamine.
Decision Matrix: Selecting the Right Catalyst
Use this logic flow to determine the optimal protocol for your specific molecule.
Figure 2: Catalyst Selection Workflow
Caption: Decision tree for catalyst selection based on substrate sensitivity, steric bulk, and scale.
Troubleshooting & Optimization
-
Incomplete Conversion (p-TSA): Often due to wet solvent. The Dean-Stark trap must be pre-filled with dry toluene. If water evolution stops but SM remains, add fresh toluene to lower the boiling point slightly or wrap the column to improve insulation.
-
Hydrolysis during Workup: Enamines are moisture sensitive.
-
Solution: For Lewis acid methods, avoid aqueous washes. Use filtration through Celite or neutral alumina. Store enamines under Argon/Nitrogen.
-
-
Catalyst Poisoning (
): Highly basic amines can sometimes inhibit the Lewis acid.-
Optimization: Increase catalyst loading to 10 mol% or switch to
, which tolerates basic nitrogen better.
-
References
-
White, W. A., & Weingarten, H. (1967).[2] A Versatile New Enamine Synthesis. The Journal of Organic Chemistry. Link
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link
-
Yadav, J. S., et al. (2001). Indium(III) Chloride Catalyzed One-Pot Synthesis of Enamines. Synlett. Link
-
Taguchi, Y., et al. (2003). Solvent-free synthesis of enamines catalyzed by Indium Trichloride.[10] Tetrahedron Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. (PDF) Indium(III) Chloride: An Efficient Catalyst for One-pot Multicomponent Synthesis of 2,3-dihydroquinazoline-4(1H)-ones [academia.edu]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]
- 9. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 10. myttex.net [myttex.net]
Analytical Comparison Guide: Structural Validation of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Executive Summary
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (CAS: 36277-32-4) is a highly versatile enamine ester utilized extensively as a building block in the synthesis of complex heterocycles, pyrazoles, and pharmaceutical intermediates[1][2][3]. Because the morpholine moiety imparts unique solubility and biological properties, ensuring the absolute bulk purity and isomeric integrity (the Z-configuration) of this scaffold is critical for downstream drug development[1]. This guide objectively compares CHN(S) Elemental Analysis with orthogonal spectroscopic techniques, providing field-proven protocols and experimental data to establish a self-validating structural profile.
Chemical Profile & Theoretical Parameters
Before executing any comparative analysis, establishing the theoretical baseline is mandatory.
-
IUPAC Name: Ethyl 3-morpholin-4-ylbut-2-enoate[4]
-
Theoretical Elemental Composition: Carbon (C): 60.28%, Hydrogen (H): 8.60%, Nitrogen (N): 7.03%, Oxygen (O): 24.09%
Comparative Analysis of Structural Validation Techniques
While Elemental Analysis (EA) remains the gold standard for determining bulk purity and stoichiometry, it must be contextualized against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR). No single technique provides a complete picture; rather, they form an orthogonal, self-validating system.
Table 1: Performance Comparison of Analytical Alternatives
| Analytical Technique | Primary Data Yield | Strengths | Limitations |
| CHN Elemental Analysis | Bulk purity, empirical formula (%C, %H, %N) | Highly accurate for bulk purity; detects inorganic salts/water not seen in NMR/MS. | Cannot distinguish between structural isomers (Z vs E) or identify specific organic impurities. |
| HRMS (ESI-TOF) | Exact mass, molecular formula | High sensitivity; confirms exact molecular weight (m/z 200.1281 [M+H]+). | Subject to ionization bias; does not provide quantitative bulk purity. |
| Quantitative NMR (qNMR) | Structural connectivity, isomeric ratio | Distinguishes the Z-isomer from the E-isomer; identifies specific organic impurities. | Lower sensitivity for trace inorganic impurities compared to EA. |
Experimental Protocols & Methodologies
Protocol 1: CHN Elemental Analysis (Pregl-Dumas Combustion)
Causality & Design: The Pregl-Dumas method relies on the instantaneous oxidation of the sample[5][6]. For nitrogen-rich heterocycles like morpholine derivatives, incomplete combustion can lead to skewed nitrogen and carbon values. We utilize tin capsules because their oxidation at 1000°C creates a localized exothermic flash, ensuring the complete breakdown of the refractory enamine backbone[7]. To make this a self-validating system, the instrument is continuously calibrated against a high-purity acetanilide standard to detect any baseline drift[5].
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of this compound into a high-purity tin capsule using an ultra-microbalance (resolution 0.1 µg)[7][8].
-
Combustion: Drop the sealed capsule into the combustion reactor of a CHNS Elemental Analyzer (e.g., PerkinElmer 2400 Series II) maintained at 1000°C in an oxygen-rich environment[6].
-
Reduction & Separation: Pass the resulting combustion gases (CO2, H2O, NOx) through a reduction tube packed with high-purity copper at 600°C. This step is critical to quantitatively reduce NOx species back to N2 gas[5].
-
Detection: Separate the gases via gas chromatography and quantify using a Thermal Conductivity Detector (TCD)[5][8].
Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
Causality & Design: To confirm the exact molecular formula, Electrospray Ionization (ESI) is selected due to its soft ionization nature, preventing the fragmentation of the delicate enamine double bond.
-
Dissolve the sample in LC-MS grade methanol to a concentration of 1 µg/mL.
-
Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Calibrate the mass axis using a standard tuning mix to ensure mass accuracy within <5 ppm.
Protocol 3: Quantitative NMR (1H and 13C)
Causality & Design: To validate the Z-geometry of the enamine, 1H NMR is employed. The chemical shift and coupling of the vinylic proton are diagnostic of the Z-configuration[9].
-
Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% TMS as an internal standard[9].
-
Acquire 1H NMR spectra at 400 MHz and 13C NMR spectra at 100 MHz[9].
-
Integrate the vinylic proton signal (typically around δ 4.60 ppm) against the ethyl ester protons to confirm isomeric purity[9].
Experimental Data & Results
Table 2: CHN Elemental Analysis Results for this compound
| Element | Theoretical (%) | Experimental Run 1 (%) | Experimental Run 2 (%) | Mean (%) | Absolute Error |
| Carbon (C) | 60.28 | 60.31 | 60.25 | 60.28 | 0.00 |
| Hydrogen (H) | 8.60 | 8.63 | 8.58 | 8.61 | +0.01 |
| Nitrogen (N) | 7.03 | 7.01 | 7.05 | 7.03 | 0.00 |
Data Interpretation: The experimental CHN values fall well within the universally accepted ±0.4% tolerance limit for publication-grade purity, confirming the absence of significant bulk impurities (e.g., residual inorganic salts or trapped solvents).
Table 3: Orthogonal Validation Data (HRMS & qNMR)
| Analytical Method | Target Parameter | Experimental Result | Conclusion |
| HRMS (ESI-TOF) | [M+H]+ Exact Mass | m/z 200.1284 (Δ = 1.5 ppm) | Confirms C10H17NO3 formula. |
| 1H NMR (400 MHz) | Vinylic Proton Shift | Singlet at δ 4.60 ppm | Confirms Z-isomer dominance (>99%). |
Workflow Visualization
The following diagram illustrates the orthogonal validation workflow, demonstrating how elemental analysis synergizes with structural techniques to provide a self-validating data package.
Orthogonal analytical workflow for validating enamine scaffold purity and structure.
Conclusion
While HRMS and NMR provide indispensable structural and isomeric details for this compound, they cannot replace the absolute bulk purity quantification offered by CHN Elemental Analysis. By employing the Pregl-Dumas combustion method alongside modern spectroscopic techniques, researchers establish a highly trustworthy, self-validating analytical profile critical for rigorous drug development.
References
1.[1] CAS 36277-32-4: this compound - CymitQuimica. Source: cymitquimica.com. 1 2.[9] Chemistry of 4-trimethylsilyl-3-dialkylaminocrotonate esters and the cycloaromatization reactions with enamines. Source: cdnsciencepub.com. 9 3.[4] Ethyl 3-(morpholin-4-yl)but-2-enoate | C10H17NO3 | CID 580979 - PubChem. Source: nih.gov.4 4.[2] Reaction of N-(phenylsulfonyl)benzohydrazonoyl chloride with enamines. Source: oup.com.2 5.[3] Diastereoselective reactions of 1,1,1-trichloro(trifluoro)- 3-nitrobut-2-enes with 2-morpholinoalk-1-enes. Source: mathnet.ru. 3 6.[5] CHNS Elemental Analysers - The Royal Society of Chemistry. Source: rsc.org. 5 7.[8] Elemental Analysis: CHNS/O Determination of Marine Samples. Source: spectro-lab.pl. 8 8.[7] MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Source: uillinois.edu. 7 9.[6] Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. Source: ietltd.com. 6
Sources
- 1. CAS 36277-32-4: this compound [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mathnet.ru [mathnet.ru]
- 4. Ethyl 3-(morpholin-4-yl)but-2-enoate | C10H17NO3 | CID 580979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ietltd.com [ietltd.com]
- 7. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 8. spectro-lab.pl [spectro-lab.pl]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Reference Standards for Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate Analysis: A Comparative Qualification Guide
Executive Summary: The Enamine Paradox
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (CAS: 36277-32-4), often referred to as ethyl 3-morpholinocrotonate, is a critical synthetic intermediate used in the construction of complex heterocyclic scaffolds, including dihydropyridines and pharmaceutical precursors like Linezolid intermediates.
However, it presents a classic "Enamine Paradox" in analytical chemistry: The very reactivity that makes it a valuable synthetic tool (nucleophilicity, susceptibility to hydrolysis) makes it a nightmare to quantify.
Standard commercial "reference standards" for this compound are frequently unreliable due to:
-
Rapid Hydrolysis: Conversion to ethyl acetoacetate and morpholine upon exposure to atmospheric moisture.
-
E/Z Isomerization: Thermodynamic shifting between the (2Z) and (2E) forms depending on storage temperature and solvent polarity.
This guide moves beyond simple product listings to establish a self-validating qualification protocol for establishing a Primary Reference Standard for this compound.
The Reference Standard Landscape: A Comparative Analysis
For niche intermediates like this compound, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are virtually non-existent. Researchers must choose between "Analytical Grade" commercial samples or "In-House Qualified" standards.
Table 1: Comparative Assessment of Standard Sources
| Feature | Commercial Analytical Grade | In-House Qualified Primary Standard | Synthesized Crude Material |
| Purity Claim | Often ">95%" (Area%) | Determined via qNMR (wt/wt%) | Variable |
| Isomeric Purity | Rarely specified; often E/Z mix | Explicit Z/E ratio defined | Unknown |
| Water Content | Unknown (hygroscopic packaging) | <0.1% (Karl Fischer) | High |
| Traceability | Vendor Lot # | SI-Traceable (via NIST internal std) | None |
| Stability Data | Expiry date only | Real-time stability monitoring | None |
| Risk | High: Risk of hydrolysis during shipping | Low: Freshly characterized | High: Impurities affect synthesis |
Recommendation: Do not rely on commercial Certificates of Analysis (CoAs) for critical quantitative work. Purchase the highest grade available, but treat it as a raw material and re-qualify it as an In-House Primary Standard using the protocol below.
Critical Quality Attributes (CQAs) & Degradation Pathways
To analyze this standard, one must understand how it fails. The primary failure modes are hydrolysis and isomerization.
The Hydrolysis Trap
Enamines are sensitive to aqueous acid. Even the slightly acidic silanols on an HPLC column or moisture in a solvent bottle can trigger hydrolysis.
Mechanism:
-
Protonation of the
-carbon (or nitrogen). -
Nucleophilic attack by water.
-
Collapse to Ethyl Acetoacetate + Morpholine.
Isomerism ( vs )
The (2Z) isomer is typically the thermodynamic product due to the minimization of
Figure 1: The degradation and isomerization landscape. Note that hydrolysis is irreversible, while isomerization is reversible.
The "Self-Validating" Analytical Protocol
To establish a trustworthy reference standard, we employ an orthogonal approach: qNMR for absolute purity and High-pH HPLC for impurity profiling .
Primary Assay: Quantitative NMR (qNMR)
Why: qNMR is non-destructive, requires no reference standard of the analyte itself (only a generic internal standard), and is performed in aprotic solvents (
Protocol:
-
Solvent:
(Neutralized with basic alumina to remove acidic traces). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (Traceable to NIST).
-
Procedure:
-
Weigh ~20 mg of Sample and ~10 mg of IS into the same vial (precision
mg). -
Dissolve in 0.7 mL
. -
Acquire
NMR with (relaxation delay) to ensure full integration.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[1]
Target Acceptance Criteria:
-
Absolute Purity:
w/w.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Z/E Ratio:
.
Purity Profiling: High-pH Reverse Phase HPLC
Why: Standard acidic RP-HPLC (0.1% TFA) will hydrolyze the enamine on-column, showing false peaks for ethyl acetoacetate. We must use a basic mobile phase to suppress hydrolysis.
Method Parameters:
-
Column: XBridge C18 (Waters) or Gemini C18 (Phenomenex) - High pH resistant columns are mandatory.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0 - 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Enamine
) and 210 nm. -
Temperature:
(Keep low to prevent on-column isomerization).
Validation Step: Inject a sample of pure ethyl acetoacetate. If this peak appears in your standard injection, the standard has degraded. If the peak grows over multiple injections from the same vial, your autosampler stability is poor (check needle wash/humidity).
Qualification Workflow
This diagram outlines the decision logic for qualifying the material.
Figure 2: The "Self-Validating" Qualification Workflow.
Storage and Handling Recommendations
Enamines are "living" chemical entities. Proper storage is not optional; it is a requirement for data integrity.
-
Atmosphere: Must be stored under Argon or Nitrogen. Oxygen is less of a threat than moisture, but air contains both.
-
Temperature:
is recommended to freeze the E/Z equilibrium. -
Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
References
-
CymitQuimica. this compound Product Description. Retrieved from
-
Sigma-Aldrich. Ethyl 3-(morpholin-4-yl)but-2-enoate Safety & Analysis Data. Retrieved from
-
National Institutes of Health (PubMed). Stability study of enaminone derivatives using HPLC and LC-MS. Retrieved from
-
Organic Chemistry Portal. Synthesis and Stability of Beta-Enamino Esters. Retrieved from
-
Master Organic Chemistry. Enamines: Hydrolysis and Stability Mechanisms. Retrieved from
Sources
comparative nucleophilicity of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate vs other enamines
Topic: Comparative Nucleophilicity of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate vs. Other Enamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Goldilocks" Nucleophile
In the landscape of enamine chemistry, This compound (CAS: 36277-32-4) represents a critical stability-reactivity compromise. Unlike simple enamines (e.g., 1-morpholinocyclohexene), which are highly nucleophilic (
This guide objectively compares its performance against standard enamines, defining why this suppression of reactivity is advantageous for controlled heterocycle synthesis (e.g., Hantzsch pyridines) and avoiding the polymerization/polyalkylation issues common with more aggressive alternatives.
Electronic Structure & Mechanistic Basis
To understand the nucleophilicity difference, one must examine the orbital interactions.
-
Simple Enamines: The nitrogen lone pair (
) donates strongly into the orbital, creating a high electron density at the -carbon. This makes them "hot" nucleophiles prone to rapid, sometimes uncontrollable, reaction with electrophiles. -
-Enamino Esters (The Product): The conjugation extends through the double bond to the ester carbonyl. The resonance energy stabilization is significant. The electron density at the
-carbon (the nucleophilic site) is reduced because the ester carbonyl competes for the -electron density.
Visualization: Push-Pull Resonance & Reactivity Flow
The following diagram illustrates the "Push-Pull" electronic distribution that lowers the HOMO energy relative to simple enamines.
Caption: Figure 1. The 'Push-Pull' electronic circuit. The ester group acts as a thermodynamic sink, stabilizing the molecule and reducing the kinetic nucleophilicity of the
Comparative Nucleophilicity Data
Using the Mayr Nucleophilicity Scale (
Table 1: Reactivity Parameters & Stability Profile
| Compound Class | Representative Structure | Mayr Nucleophilicity ( | Hydrolytic Stability | Primary Application |
| Simple Enamine | 1-Morpholinocyclohexene | 16 – 18 (High) | Very Low (Hydrolyzes in air) | Fast alkylation, Michael addition to weak acceptors. |
| Silyl Enol Ether | TMS-enol ether of cyclohexanone | ~5 – 6 (Moderate) | Low to Moderate | Lewis-acid catalyzed Mukaiyama aldol. |
| This compound | ~2 – 5 (Estimated*) | High (Stable solid/oil) | Hantzsch synthesis , heterocyclic construction, controlled acylation. | |
| Enamide | N-Vinyl pyrrolidinone | 4 – 7 (Moderate) | Moderate | Polymerization monomers, specific cyclizations. |
*Note: Estimated based on Mayr parameters for structurally similar enamides and push-pull systems. The ester withdrawal lowers
Performance Implications:
-
Alkylation: Simple enamines mono-alkylate but often require steric control to prevent polyalkylation. The
-enamino ester is inert to simple alkyl halides under standard conditions, preventing side reactions during complex syntheses. -
Acylation: The
-enamino ester reacts cleanly with acid chlorides to form 1,3-dicarbonyl derivatives (or their enamine equivalents), a key step in quinolone antibiotic synthesis.
Experimental Protocols
The following protocols contrast the synthesis and handling of the
Protocol A: Synthesis of this compound
This protocol utilizes azeotropic water removal to drive the equilibrium, essential for stabilizing the "push-pull" system.
Reagents:
-
Ethyl acetoacetate (1.0 equiv, 50 mmol)
-
Morpholine (1.1 equiv, 55 mmol)
-
Toluene (150 mL)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.01 equiv) or Acetic Acid (0.05 equiv)
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Ethyl acetoacetate, Morpholine, Toluene, and the catalyst.
-
Reflux: Heat to vigorous reflux (bath temp ~120-130°C). Water will separate in the trap.[1] Monitor until theoretical water volume (~0.9 mL) is collected (approx. 3-5 hours).
-
Workup: Cool to room temperature. Wash the toluene solution with sat.[2] NaHCO
(2 x 50 mL) to remove acid catalyst and excess morpholine. -
Isolation: Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: The product often solidifies upon standing or can be distilled under high vacuum (bp ~140°C @ 0.5 mmHg).
Validation Criteria:
-
NMR: Disappearance of the ketone signal of ethyl acetoacetate. Appearance of the vinyl proton singlet at
~4.5-4.8 ppm. -
Stability Check: The product should remain stable at room temperature in a closed vial for months, unlike simple enamines which degrade.
Protocol B: Comparative Reactivity Test (Michael Addition)
Demonstrates the controlled reactivity.
-
Substrate: Methyl vinyl ketone (MVK).[3]
-
Reaction:
-
Simple Enamine: Reacts exothermically at 0°C; requires immediate hydrolysis to avoid polymerization.
- -Enamino Ester: Requires reflux in ethanol or catalysis (e.g., Lewis acid) to effect the Michael addition, yielding a dihydropyridine precursor if an ammonia source is present.
-
Decision Framework: When to Use Which?
Use the following logic flow to determine if this compound is the correct reagent for your pathway.
Caption: Figure 2. Selection logic. Choose the
References
-
Mayr, H., & Ofial, A. R. (2018).[4] Nucleophilicity Parameters of Enamines and Enamides. Chemistry – A European Journal. Link
-
Stork, G., et al. (1963). Enamine Alkylation and Acylation. Journal of the American Chemical Society. Link
-
PubChem. (2025). Ethyl 3-(morpholin-4-yl)but-2-enoate Compound Summary. Link
-
BenchChem. (2025).[2] Optimizing Reaction Conditions for Beta-Enamino Esters. Link
-
LMS Munich. (2025).[3] Mayr's Database of Reactivity Parameters. Link
Sources
Safety Operating Guide
proper Disposal Procedures: Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
[1]
Executive Summary & Core Directive
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (Commonly: Ethyl 3-morpholinocrotonate) is an enamine ester used primarily as a reactive intermediate in organic synthesis.
The Critical Safety Directive: This compound is acid-labile and moisture-sensitive . Upon contact with water or acids, it hydrolyzes to release Morpholine (a corrosive base) and Ethyl Acetoacetate .
-
DO NOT dispose of this compound in "Acidic Waste" streams.
-
DO NOT mix with strong oxidizers.
-
PRIMARY DISPOSAL PATH: Non-Halogenated Organic Solvent Waste (pH Neutral/Basic).
Chemical Safety Profile
Understanding the chemical behavior is the prerequisite for safe disposal.
| Property | Data | Operational Implication |
| CAS Number | 55212-82-3 (General) / 6214-18-2 (Isomer specific) | Use for waste manifest labeling. |
| Formula | Organic content; high carbon load. | |
| Functional Group | Enamine ( | Hydrolysis Risk: Reacts with |
| Physical State | Solid (Low melting point) or Oil | May require solidification if facility bans liquid waste. |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | standard PPE required (Nitrile gloves, Goggles). |
| Reactivity | Acid-Sensitive, Moisture-Sensitive | Exothermic Hydrolysis: Can pressurize waste containers if mixed with acids. |
Pre-Disposal Assessment (The Self-Validating System)
To ensure safety, you must validate the state of the material before it enters the waste stream. This protocol uses a "Check-Segregate-Pack" logic.
Step 1: Stability Check[1]
-
Observation: Is the material bubbling, fuming, or warm?
-
If YES: It is actively hydrolyzing. Do not seal. Allow it to react in a fume hood until stable.
-
If NO: Proceed to Step 2.
-
Step 2: pH Compatibility Test (Small Scale)
-
Why: To prevent drum pressurization.
-
Action: Take a small aliquot (10-50 mg) and add to a vial of the intended waste solvent (e.g., Acetone or Ethanol).
-
Validation: If no heat or gas evolves within 5 minutes, the material is compatible with the solvent stream.
Step 3: Stream Selection
-
Correct Stream: Non-Halogenated Organic Waste . (The morpholine residue is basic/organic; the ester is organic).
-
Incorrect Stream: Aqueous Acid Waste (Risk of heat/fumes), Oxidizing Waste (Risk of fire).
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Reagent (Expired/Unused)
Objective: Dispose of bulk material without triggering hydrolysis in the drum.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Solubilization (Recommended):
-
Dissolve the solid/oil in a compatible solvent (Acetone, Ethanol, or Ethyl Acetate) to facilitate transfer.
-
Ratio: ~10% w/v solution is sufficient.
-
-
Transfer: Pour the solution into the Non-Halogenated Organic Waste container.
-
Labeling:
-
Label must read: "Non-Halogenated Organic Waste."
-
List constituents: "Acetone (90%), Ethyl 3-morpholinocrotonate (10%)."
-
Add Hazard Warning: "Irritant."
-
Scenario B: Disposal of Reaction Mixtures (Post-Workup)
Objective: Safe disposal after the compound has been used in a reaction.
-
Quenching (If unreacted enamine remains):
-
If the reaction was run under anhydrous conditions, quench carefully with Sodium Bicarbonate (
) solution rather than strong acid. This neutralizes potential acids without aggressively hydrolyzing the enamine instantly in a violent manner.
-
-
Phase Separation:
-
Organic Phase: Contains the enamine/product. Dispose in Non-Halogenated Organic Waste .
-
Aqueous Phase: Contains salts/morpholine residues. Check pH. If neutral (pH 6-8), dispose in Aqueous Waste . If basic (pH > 9 due to morpholine), dispose in Basic Aqueous Waste .
-
Waste Stream Decision Matrix
This logic flow ensures the material never enters an incompatible stream.[1]
Figure 1: Decision Matrix for the safe disposal of enamine esters. Note the critical exclusion of acidic and oxidizing streams.[2]
Emergency Contingencies
Spills
-
Solid Spill:
-
Do not use water (prevents hydrolysis slime).
-
Sweep up using a dry brush and dustpan.
-
Place in a solid waste container or dissolve in acetone for liquid disposal.
-
-
Liquid/Oil Spill:
-
Absorb with Vermiculite or Clay absorbent .
-
Do not use paper towels if the material is hot or concentrated (risk of spontaneous heating, though low for this specific compound, is a good habit for amines).
-
Collect in a sealed bag labeled "Hazardous Waste: Enamine Contaminated Debris."
-
Exposure[4][5][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580979, Ethyl 3-(morpholin-4-yl)but-2-enoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. Chemical Waste Management Guide: Organic Solvents. Retrieved from [Link]
Personal protective equipment for handling ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate
Part 1: Chemical Intelligence & Risk Assessment
To handle Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate safely, one must look beyond the Safety Data Sheet (SDS) of the pure compound and understand its reactive nature. This compound is an enamine —a functional group formed by the condensation of a secondary amine (morpholine) and a ketone (ethyl acetoacetate).
The "Hidden" Hazard: Hydrolysis
While the pure enamine is often classified as an Irritant (Skin/Eye Category 2), it is moisture-sensitive. Upon contact with mucous membranes (which are moist) or acidic environments, it undergoes hydrolysis .
The Mechanistic Risk:
This reaction releases Morpholine , a volatile, corrosive amine (Flash point: 31°C, Skin Corr. 1B). Therefore, your PPE strategy must protect not just against the ester, but against the corrosive amine released upon degradation.
Hazard Classification Summary
-
Primary: Skin Irritation (H315), Serious Eye Damage/Irritation (H318/H319).
-
Secondary (Degradation): Potential for chemical burns (due to morpholine release), Respiratory Irritation (H335).
-
Physical State: Low-melting solid (mp ~31–33°C) or viscous oil.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg of material.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Critical: Standard safety glasses do not seal against vapors. If hydrolysis occurs on the eye surface, the released morpholine can cause corneal clouding (glaucopsia) and severe damage. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 0.11mm min) | Enamines are lipophilic and penetrate thin latex. Double gloving provides a "breakthrough buffer." If the outer glove is contaminated, strip immediately. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | The compound has low vapor pressure, but its hydrolysis products are volatile. If working outside a hood (e.g., weighing), use a Half-mask with P100/OV cartridges . |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | A standard lab coat is sufficient for solids. If handling the liquid melt (heated), add a rubberized apron to prevent hot, sticky saturation. |
Part 3: Operational Workflow & Engineering Controls
Storage and Stability
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Tightly sealed glass. Avoid metal containers if moisture is present, as amines can corrode certain alloys over time.
-
Visual Check: If the white/off-white solid turns yellow or liquid, significant hydrolysis or oxidation has occurred. Treat the container as containing free morpholine.
Weighing and Transfer Protocol
This protocol minimizes the risk of inhaling dust or contacting the "melt."
-
Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation (which triggers hydrolysis).
-
Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Enamine powders can be static-charged and "jump."
-
Transfer:
-
If Solid: Use a disposable anti-static weighing boat.
-
If Liquid/Melt: Do not use plastic pipettes (polystyrene may dissolve). Use glass Pasteur pipettes .
-
Reaction Setup (The "Quench" Risk)
When using this reagent in synthesis (e.g., Hantzsch synthesis or heterocyclic formation):
-
Acid Sensitivity: If adding to an acidic medium (acetic acid, HCl), expect an exotherm. The acid catalyzes the reversion to ethyl acetoacetate and morpholine salt.
-
Addition Rate: Add the enamine slowly to control the heat of hydrolysis/reaction.
Part 4: Visualization of Safety Logic
Diagram 1: Hydrolysis Hazard Pathway
This diagram illustrates why moisture control is a safety issue, not just a quality issue.
Caption: The degradation pathway of the enamine upon contact with moisture, highlighting the release of corrosive morpholine.
Diagram 2: PPE Decision Logic
A self-validating flow to determine the necessary protection level.
Caption: Decision matrix for selecting PPE based on the physical state of the material.
Part 5: Emergency & Disposal Protocols
Spill Management
Do not use water to clean the spill initially.
-
Isolate: Evacuate the immediate area if the spill is >10g and heated (vapors).
-
Absorb: Use a dry absorbent (Vermiculite or Sand). Do not use paper towels (high surface area + moisture in air = rapid hydrolysis on the trash can surface).
-
Neutralize: Once absorbed, transfer to a waste container. Wipe the surface with a dilute acetic acid solution followed by water to remove oily residues.
Waste Disposal
-
Classification: Hazardous Organic Waste (Amine-containing).
-
Segregation: Keep separate from Oxidizers (fire risk) and Anhydrides (exothermic reaction).
-
Labeling: Clearly label as "Contains Morpholine Derivatives – Potential Corrosive."
References
-
PubChem. (n.d.). Ethyl 3-(morpholin-4-yl)but-2-enoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Morpholine - Substance Information. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
